N-Methylacetamide-d3-1
Description
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Properties
IUPAC Name |
2,2,2-trideuterio-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N-Methylacetamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide-d3 (NMA-d3) is the deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in biomolecular research. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group makes it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic studies. Its primary application lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where its distinct mass allows for precise differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Methylacetamide-d3.
Chemical Properties
The introduction of deuterium atoms has a negligible effect on the chemical reactivity of N-Methylacetamide but results in a slight increase in its molecular weight and subtle changes in its physical properties. The key chemical and physical properties are summarized in the table below. Data for the non-deuterated analogue, N-Methylacetamide, is provided for comparison.
| Property | N-Methylacetamide-d3 | N-Methylacetamide | Reference |
| Molecular Formula | C₃H₄D₃NO | C₃H₇NO | [1] |
| Molecular Weight | 76.11 g/mol | 73.09 g/mol | [1] |
| Melting Point | ~28 °C | 28 °C | [2] |
| Boiling Point | ~206 °C | 204-206 °C | [1][3] |
| Density | ~0.9 g/cm³ | 0.957 g/mL at 25 °C | [1][4] |
| Solubility | Soluble in water, ethanol, benzene, ether, chloroform (B151607). Insoluble in petroleum ether. | Soluble in water, ethanol, benzene, ether, chloroform. Insoluble in petroleum ether. | [3] |
| LogP | -1.05 | -1.05 | [1] |
Chemical Structure
The chemical structure of N-Methylacetamide-d3 is identical to that of N-Methylacetamide, with the exception of the isotopic substitution on the N-methyl group. The molecule consists of an acetyl group bonded to a deuterated methylamino group.
Structural Representation
Caption: 2D structure of N-Methylacetamide-d3.
Experimental Protocols
Synthesis of N-Methylacetamide-d3
A common method for the synthesis of N-Methylacetamide is the reaction of methylamine (B109427) with acetic anhydride (B1165640).[5] For the synthesis of N-Methylacetamide-d3, deuterated methylamine (CD₃NH₂) is used as a starting material.
Reaction:
(CH₃CO)₂O + CD₃NH₂ → CH₃CONHCD₃ + CH₃COOH
Materials:
-
Acetic anhydride
-
Methylamine-d3 (CD₃NH₂)
-
Anhydrous diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve methylamine-d3 in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
The resulting crude N-Methylacetamide-d3 can be further purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of N-Methylacetamide-d3.
Analytical Characterization
NMR spectroscopy is used to confirm the structure and isotopic purity of N-Methylacetamide-d3.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized N-Methylacetamide-d3.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Parameters:
-
Number of scans: 16
-
Relaxation delay (d1): 5 s
-
Pulse width: 90°
-
-
Expected Spectrum: A singlet corresponding to the acetyl protons (CH₃) will be observed around δ 2.0 ppm. A broad singlet for the N-H proton will be seen around δ 6.0-7.0 ppm. The signal for the N-methyl group will be absent due to deuteration.
²H (Deuterium) NMR Spectroscopy Protocol:
-
Instrument: NMR spectrometer equipped for deuterium detection.
-
Solvent: Non-deuterated chloroform (CHCl₃).
-
Parameters: Optimized for deuterium nucleus.
-
Expected Spectrum: A singlet corresponding to the deuterated methyl group (CD₃) will be observed at a chemical shift similar to the N-methyl protons in the non-deuterated compound (around δ 2.8 ppm).
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Thin Film Method: Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).
IR Spectroscopy Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Expected Spectrum:
-
N-H Stretch: A peak around 3300 cm⁻¹ (secondary amide).[6]
-
C=O Stretch (Amide I band): A strong absorption between 1680-1630 cm⁻¹.[6]
-
N-H Bend (Amide II band): A peak near 1550 cm⁻¹.[6]
-
C-D Stretch: The C-D stretching vibrations will appear at a lower frequency than C-H stretches, typically in the range of 2200-2000 cm⁻¹.
-
Mass spectrometry is used to determine the molecular weight and confirm the isotopic incorporation.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the solution to an appropriate concentration (e.g., 1 µg/mL).
Mass Spectrometry Protocol:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Expected Spectrum: The molecular ion peak [M+H]⁺ will be observed at m/z 77.1, corresponding to the protonated N-Methylacetamide-d3. The mass spectrum of the non-deuterated compound would show a molecular ion peak at m/z 74.1.
References
An In-depth Technical Guide to the Physical Characteristics of Deuterated N-Methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of various deuterated isotopologues of N-Methylacetamide (NMA), a crucial model compound in biophysical chemistry and drug development. Understanding the effects of deuteration on the physicochemical characteristics of NMA is paramount for its application in fields such as protein folding, peptide structure analysis, and pharmacokinetic studies.
Core Physical Properties
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can subtly alter the physical properties of a molecule. These changes, summarized below, are critical for the accurate design and interpretation of experiments involving deuterated NMA.
Quantitative Data Summary
The following tables provide a consolidated summary of the key physical properties for non-deuterated N-Methylacetamide and its common deuterated analogues.
Table 1: General Physical Properties
| Property | N-Methylacetamide (Non-deuterated) | N-Methylacetamide-d3 (CD₃CONHCH₃) | N-(Trideuteromethyl)acetamide (CH₃CON(H)CD₃) | N-Methylacetamide-d7 (CD₃CONDCD₃) |
| CAS Number | 79-16-3[1][2][3] | 3669-69-0[4] | 3669-71-4[5] | 3669-74-7 |
| Molecular Formula | C₃H₇NO[1][2][3] | C₃H₄D₃NO[6] | C₃H₄D₃NO[6] | C₃D₇NO[7] |
| Molecular Weight ( g/mol ) | 73.09[3][8] | 76.11[4][9] | 76.11[5] | 80.14[7][10] |
| Appearance | Colorless solid[2][11] | Colorless liquid[4] | Colorless liquid[5] | - |
| Melting Point (°C) | 26-28[1][2][3][8] | Not explicitly available, likely similar to non-deuterated form | Not explicitly available | 26-28 |
| Boiling Point (°C at 760 mmHg) | 204-206[1][2][3] | 206.0 ± 0.0[4][5] | 206.0 ± 0.0[5] | 204-206 |
| Density (g/mL at 25 °C) | 0.957[2][3] | 0.9 ± 0.1[4][5] | 0.9 ± 0.1[5] | 1.05 |
| Refractive Index (n20/D) | 1.433[2][3] | 1.383[4] | 1.383[5] | 1.429 |
Spectroscopic Characteristics
The substitution of hydrogen with deuterium significantly impacts the vibrational and magnetic resonance spectra of NMA, providing a powerful tool for structural and dynamic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration is a fundamental technique in NMR spectroscopy, used to simplify spectra and probe specific molecular environments. In ¹H NMR, the substitution of a proton with a deuteron (B1233211) (which is not observed in ¹H NMR) leads to the disappearance of the corresponding signal.
¹H NMR of Non-deuterated N-Methylacetamide:
-
A singlet corresponding to the acetyl methyl protons (CH₃-C=O).
-
A doublet corresponding to the N-methyl protons (CH₃-N), coupled to the amide proton.
-
A broad signal for the amide proton (N-H).
Effect of Deuteration:
-
N-deuterated NMA (NMA-d1): The N-H signal disappears, and the N-methyl proton signal collapses from a doublet to a singlet due to the absence of coupling.
-
N-methylacetamide-d3 (acetyl-d3): The acetyl methyl proton singlet disappears.
-
N-(trideuteromethyl)acetamide: The N-methyl proton doublet disappears.
-
N-methylacetamide-d7 (perdeuterated): All proton signals are absent.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of deuterium leads to a downshift in the vibrational frequencies of modes involving the substituted hydrogen atom. This isotopic shift is particularly useful for assigning complex vibrational spectra.
Key vibrational modes affected by deuteration include:
-
Amide A (N-H stretch): This band, typically around 3300 cm⁻¹, shifts significantly to a lower frequency upon N-deuteration (to the Amide A' band).
-
Amide I (C=O stretch): This band is less affected by N-deuteration but can show small shifts due to changes in vibrational coupling.
-
Amide II (N-H in-plane bend and C-N stretch): This mode is highly sensitive to N-deuteration. The Amide II band disappears and is replaced by the Amide II' band at a lower frequency, which has a greater C-N stretching character.[12]
-
Amide III (C-N stretch and N-H in-plane bend): This band is also significantly affected by N-deuteration.
-
C-H stretching and bending modes: Deuteration of the methyl groups leads to the appearance of C-D stretching and bending modes at lower frequencies than their C-H counterparts.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, purification, and characterization of deuterated N-Methylacetamide. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired isotopic purity.
Synthesis of Deuterated N-Methylacetamide
3.1.1 Synthesis of N-deuterated N-Methylacetamide (NMA-d1)
This is the simplest deuteration, achieved through proton-deuteron exchange.
-
Materials: N-Methylacetamide, Deuterium oxide (D₂O, 99.9 atom % D).
-
Procedure:
-
Dissolve N-Methylacetamide in an excess of D₂O.
-
Stir the solution at room temperature for several hours to allow for H/D exchange at the amide nitrogen.
-
Lyophilize the solution to remove the D₂O and any residual H₂O.
-
For higher isotopic enrichment, repeat the dissolution and lyophilization steps 2-3 times with fresh D₂O.
-
3.1.2 Synthesis of N-Methylacetamide-d3 (on the acetyl group)
-
Materials: Acetic anhydride-d6 or Acetyl-d3 chloride, Methylamine (B109427).
-
Procedure:
-
Slowly add acetic anhydride-d6 or acetyl-d3 chloride to a cooled solution of methylamine in an appropriate solvent (e.g., diethyl ether or in the absence of a solvent).
-
The reaction is exothermic; maintain the temperature below 30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Remove the solvent under reduced pressure. The resulting product can then be purified.
-
3.1.3 Synthesis of N-Methylacetamide-d7 (Perdeuterated)
-
Materials: Acetic anhydride-d6, Methylamine-d3 hydrochloride, a base (e.g., sodium deuteroxide).
-
Procedure:
-
Prepare a solution of methylamine-d3 by neutralizing methylamine-d3 hydrochloride with a strong base like sodium deuteroxide in D₂O.
-
Slowly add acetic anhydride-d6 to the cooled solution of methylamine-d3.
-
Control the temperature of the exothermic reaction.
-
After the reaction is complete, the product can be isolated and purified.
-
Purification of Deuterated N-Methylacetamide
Due to its hygroscopic nature and high solubility in water, purification requires careful handling to maintain isotopic purity.
-
Distillation: Vacuum distillation is an effective method for purifying NMA. Given the boiling points are very similar between isotopologues, this method primarily removes non-volatile impurities.
-
Recrystallization: For solid NMA, recrystallization from a suitable non-protic solvent can be employed.
-
Chromatography: While possible, care must be taken to use deuterated or aprotic solvents to avoid back-exchange, especially for N-deuterated species.
Spectroscopic Analysis Protocols
3.3.1 NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the deuterated NMA in a suitable deuterated NMR solvent (e.g., CDCl₃, D₂O, or acetone-d6). The choice of solvent is critical to avoid interfering signals and to prevent H/D back-exchange for N-deuterated samples (use of aprotic solvents is recommended in this case).
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Analysis: Integrate the peaks to determine the relative abundance of protons at different positions, which can be used to confirm the success of deuteration.
3.3.2 Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film can be prepared between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Parameters:
-
Spectrometer: A standard Fourier Transform Infrared spectrometer.
-
Resolution: 4 cm⁻¹.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 32-64 for a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic amide bands and C-H/C-D vibrations. Compare the spectrum to that of the non-deuterated compound to identify isotopic shifts.
3.3.3 Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed as neat liquids or solids in a glass capillary or NMR tube. Aqueous solutions can also be used.[13]
-
Instrument Parameters:
-
Spectrometer: A Raman spectrometer equipped with a suitable laser source.
-
Excitation Wavelength: Common sources include 532 nm, 785 nm, or UV lasers for resonance Raman studies.[12][13]
-
Laser Power: Keep the power low to avoid sample degradation.
-
Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Similar to IR spectroscopy, analyze the positions and shifts of the vibrational bands to confirm deuteration and study its effect on molecular vibrations.
Visualizations
Molecular Structure of N-Methylacetamide
Caption: Ball-and-stick model of the trans-N-Methylacetamide molecule.
Logical Workflow for Characterization of Deuterated NMA
Caption: A logical workflow for the synthesis and characterization of deuterated N-Methylacetamide.
References
- 1. Page loading... [guidechem.com]
- 2. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 3. N-甲基乙酰胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-(2H3)Methylacetamide | CAS#:3669-71-4 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. calpaclab.com [calpaclab.com]
- 11. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 12. Ultraviolet resonance Raman studies of N-methylacetamide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
N-Methylacetamide-d3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Methylacetamide-d3, a deuterated analog of N-Methylacetamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental methodologies.
Core Compound Data
N-Methylacetamide-d3 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the non-deuterated form and distinct mass.[1] Deuteration of molecules can also influence their pharmacokinetic and metabolic profiles, a phenomenon known as the kinetic isotope effect.[2][3]
| Property | Value | Reference |
| CAS Number | 3669-71-4 | [1] |
| Molecular Weight | 76.11 g/mol | [1] |
| Molecular Formula | C3H4D3NO | [1] |
Note: Several deuterated forms of N-Methylacetamide exist. The information provided here is for the d3 variant with the specified CAS number.
Applications in Research and Drug Development
The primary application of N-Methylacetamide-d3 is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In pharmacokinetic studies, deuterated compounds like N-Methylacetamide-d3 are invaluable for investigating the metabolic fate of their non-deuterated counterparts. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes, which is a critical area of study in drug development to enhance drug efficacy and safety.[2][3]
Experimental Protocols
While specific protocols for N-Methylacetamide-d3 are proprietary to individual research labs, a general methodology for its use as an internal standard in an in vitro metabolic stability assay is outlined below. This protocol is representative of how a deuterated internal standard is employed to quantify the depletion of a parent compound in the presence of liver microsomes.
Objective: To determine the in vitro metabolic stability of a compound of interest using liver microsomes, with N-Methylacetamide-d3 as the internal standard.
Materials:
-
Compound of interest
-
N-Methylacetamide-d3 (as internal standard)
-
Liver microsomes (e.g., human, rat)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (quenching solution)
-
UPLC/Q-TOF MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine the compound of interest at a final concentration of 1 µM with liver microsomes (e.g., 1 mg/mL) in a phosphate buffer solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add NADPH to a final concentration of 2 mM to initiate the metabolic reaction.
-
Incubate the mixture at 37°C.
-
-
Time Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately add an equal volume of ice-cold acetonitrile containing a known concentration of N-Methylacetamide-d3 (internal standard) to each aliquot to stop the reaction.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC/Q-TOF MS system.
-
Monitor the depletion of the parent compound and the signal of the internal standard over time.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the compound of interest to the peak area of the N-Methylacetamide-d3 internal standard at each time point.
-
Determine the rate of metabolism and the intrinsic clearance of the compound.
-
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow for the metabolic stability assay and the logical relationship of using a deuterated internal standard.
Signaling Pathways
There are no known signaling pathways directly involving N-Methylacetamide or its deuterated isotopologues. This compound is a simple amide and is not recognized as a signaling molecule in biological systems. Its utility in research is primarily as a tool for analytical chemistry and pharmacokinetic studies.
References
Solubility Profile of N-Methylacetamide-d3-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Methylacetamide (NMA) is a polar amide that finds utility as a solvent and as an intermediate in organic synthesis, including in the pharmaceutical and agrochemical industries.[1] Its deuterated isotopologue, N-Methylacetamide-d3-1, is of particular interest in research applications such as mechanistic studies and as an internal standard in analytical methods. A thorough understanding of its solubility is critical for its effective use in these contexts. This guide aims to provide a reliable reference for the solubility of this compound in a range of common laboratory solvents.
Solubility Data
There is a lack of specific quantitative solubility data for this compound in the public domain. However, the principle of isotopic substitution suggests that the solubility of this compound will be very similar to that of N-Methylacetamide. The following table summarizes the qualitative solubility of N-Methylacetamide in various common laboratory solvents.
| Solvent Class | Solvent | Solubility | Reference |
| Polar Protic | Water | Soluble | [2][3][4] |
| Methanol | Soluble | [2] | |
| Ethanol | Soluble | [2][3][4] | |
| Polar Aprotic | Acetone | Soluble | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Miscible | Inferred from polarity | |
| Acetonitrile | Miscible | Inferred from polarity | |
| Nonpolar Aprotic | Benzene | Soluble | [3][4][5] |
| Toluene | Soluble | Inferred from Benzene solubility | |
| Diethyl Ether | Soluble | [3][4][5] | |
| Hexane | Insoluble | [4] | |
| Halogenated | Chloroform | Soluble | [3][4][5] |
| Dichloromethane | Soluble | Inferred from Chloroform solubility |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Insoluble" indicates negligible dissolution. "Miscible" refers to liquids that are completely soluble in each other in all proportions.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Selected solvents of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure
-
Preparation of Solvent: Ensure the selected solvent is pure and degassed if necessary.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Dissolution: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
While specific solubility data for this compound is not extensively reported, its solubility profile can be reliably inferred from its non-deuterated counterpart, N-Methylacetamide. It exhibits good solubility in a range of polar and some nonpolar organic solvents, with the notable exception of alkanes like hexane. For precise quantitative measurements, the provided experimental protocol offers a robust framework for researchers in various scientific and industrial settings. This guide serves as a valuable resource for handling and utilizing this compound in laboratory applications.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of N-Methylacetamide-d3
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for data integrity and experimental reproducibility. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of N-Methylacetamide-d3, a crucial tool in pharmacokinetic and metabolic studies.
This document outlines the synthesis, quality control, and analytical methodologies for N-Methylacetamide-d3, with a focus on N-Methylacetamide-2,2,2-d3. It offers detailed experimental protocols and data presentation to facilitate its effective use in a laboratory setting.
Understanding N-Methylacetamide-d3: Nomenclature and Isotopomers
N-Methylacetamide (NMA) is an amide with the chemical formula CH₃CONHCH₃. Deuterated N-Methylacetamide, denoted as N-Methylacetamide-d3, can exist as different isotopomers depending on the position of the deuterium (B1214612) atoms. The most commonly utilized and commercially available form is N-Methylacetamide-2,2,2-d3 (CAS: 3669-69-0) , where three deuterium atoms replace the hydrogen atoms on the acetyl methyl group. Another commercially available isomer is N-Methylacetamide-N-d1 (CAS: 3669-70-3) , where a single deuterium atom is substituted for the hydrogen on the nitrogen atom. The ambiguous term "N-Methylacetamide-d3-1" likely refers to one of these isomers, and for the purpose of this guide, we will primarily focus on the d3 variant.
Isotopic Purity and Enrichment: A Quantitative Overview
The utility of a deuterated standard is directly linked to its isotopic purity and enrichment. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while chemical purity indicates the proportion of the target compound relative to any impurities.
Commercially available N-Methylacetamide-2,2,2-d3 typically exhibits high isotopic and chemical purity, as summarized in the table below.
| Parameter | Typical Specification |
| Isotopic Purity (atom % D) | ≥ 96% |
| Chemical Purity | ≥ 98% |
| Molecular Formula | C₃D₃H₄NO |
| Molecular Weight | 76.11 |
| CAS Number | 3669-69-0 |
Experimental Protocols: Synthesis and Analysis
Synthesis of N-Methylacetamide-2,2,2-d3
The synthesis of N-Methylacetamide-2,2,2-d3 involves the reaction of a deuterated acetyl source with methylamine (B109427). A common laboratory-scale method is the acylation of methylamine using deuterated acetic anhydride (B1165640) or acetyl chloride.
Materials:
-
Acetic anhydride-d6 (or Acetyl chloride-d3)
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent and cool the flask in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride-d6 (or acetyl chloride-d3) dropwise to the cooled methylamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude N-Methylacetamide-2,2,2-d3.
-
Further purification can be achieved by distillation or chromatography if required.
Determination of Isotopic Purity and Enrichment
The isotopic enrichment of N-Methylacetamide-d3 is critical for its function as an internal standard. The two primary analytical techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the isotopic labeling position and quantifying the isotopic enrichment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Accurately weigh a sample of N-Methylacetamide-d3 and dissolve it in a known volume of a deuterated solvent containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the acetyl methyl protons (around 2.0 ppm) confirms successful deuteration. The residual proton signal can be integrated against the N-methyl proton signal (around 2.8 ppm) to calculate the isotopic enrichment.
-
Acquire a ¹³C NMR spectrum. The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium, confirming the position of the label.
GC-MS provides a highly sensitive method for determining the relative abundance of different isotopologues.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Autosampler
Procedure:
-
Prepare a dilute solution of N-Methylacetamide-d3 in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
The GC oven temperature program should be optimized to achieve good separation of N-Methylacetamide from any potential impurities.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ions of both the deuterated and non-deuterated N-Methylacetamide.
-
The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the deuterated (m/z 76) and non-deuterated (m/z 73) species in the mass spectrum.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the synthesis and quality control of N-Methylacetamide-d3.
Caption: A simplified workflow for the synthesis of N-Methylacetamide-2,2,2-d3.
Caption: The quality control workflow for assessing the purity of N-Methylacetamide-d3.
Applications in Drug Development
N-Methylacetamide-d3 is primarily used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its key advantages include:
-
Co-elution with the Analyte: The deuterated standard has nearly identical chromatographic behavior to the non-labeled analyte, ensuring it experiences similar matrix effects during ionization.
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and instrument response.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative methods.
The choice of a high-purity, well-characterized deuterated standard like N-Methylacetamide-d3 is a critical step in the development of robust and reliable bioanalytical methods, ultimately contributing to the integrity of pharmacokinetic and drug metabolism data in the drug development pipeline.
References
A Technical Guide to N-Methylacetamide-d3-1 for Researchers and Drug Development Professionals
Introduction
N-Methylacetamide-d3-1 (NMA-d3-1) is a deuterated isotopologue of N-Methylacetamide, a versatile organic compound. In the realm of advanced scientific research and pharmaceutical development, stable isotope-labeled compounds like NMA-d3-1 are indispensable tools. Their utility stems from the fact that their chemical properties are nearly identical to their non-deuterated counterparts, yet their increased mass allows for easy detection and differentiation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of this compound, including its suppliers, purchasing options, and detailed experimental protocols for its application as an internal standard in quantitative analyses.
Supplier and Purchasing Options for this compound
The acquisition of high-purity this compound is critical for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this compound. The following table summarizes the available quantitative data from various suppliers to facilitate a comparative analysis for procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedchemExpress | 3669-69-0 | C₃H₄D₃NO | 76.11 | Not specified | Inquire |
| C/D/N Isotopes Inc. | 3669-69-0 | CD₃CONHCH₃ | 76.11 | min 96 atom% D | 1 g |
| Santa Cruz Biotechnology | 3669-69-0 | CD₃CONHCH₃ | 76.11 | Isotope purity: 96% | Inquire |
| Medical Isotopes, Inc. | 3669-69-0 | C₃H₄D₃NO | 76.11 | Not specified | Inquire |
Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.
Experimental Protocols: Application as an Internal Standard
This compound is primarily utilized as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The addition of a known quantity of the deuterated standard to a sample allows for accurate quantification of the unlabeled analyte by correcting for variations in sample preparation, injection volume, and instrument response.
Protocol for Quantitative Analysis using LC-MS/MS
This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of N-Methylacetamide in a biological matrix.
Materials:
-
N-Methylacetamide (analyte)
-
This compound (internal standard)
-
LC-MS grade water
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL primary stock solution of N-Methylacetamide in a suitable solvent (e.g., 50% methanol).
-
Prepare a 1 mg/mL primary stock solution of this compound in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking known concentrations of the N-Methylacetamide stock solution into the biological matrix.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) of this compound in LC-MS grade water.
-
-
Sample Preparation:
-
To a 100 µL aliquot of the sample (calibration standard or unknown), add a fixed volume (e.g., 10 µL) of the working internal standard solution.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method for the separation of N-Methylacetamide.
-
Optimize the mass spectrometer parameters for the detection of both N-Methylacetamide and this compound using multiple reaction monitoring (MRM).
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of N-Methylacetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.
Protocol for Quantitative Analysis using NMR Spectroscopy
This protocol outlines the general steps for using this compound as an internal standard for quantitative NMR (qNMR) analysis.
Materials:
-
N-Methylacetamide (analyte)
-
This compound (internal standard) of known high purity
-
Deuterated NMR solvent (e.g., D₂O, CDCl₃)
-
High-precision analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the N-Methylacetamide sample.
-
Accurately weigh a known amount of the this compound internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated NMR solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and internal standard signals.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) * Purity_IS
Where:
-
Integral = Integrated area of the signal
-
N_protons = Number of protons giving rise to the integrated signal
-
Mass = Mass of the substance
-
MW = Molecular weight
-
Purity = Purity of the internal standard
-
Experimental Workflow for qNMR Quantification
Caption: Workflow for quantitative analysis using this compound as an internal standard in qNMR.
Signaling Pathways and Logical Relationships
At present, there is no publicly available information detailing specific signaling pathways directly involving this compound. Its primary role in research is that of an analytical tool rather than a bioactive molecule that modulates cellular signaling. The logical relationship of its use is centered on the principles of isotope dilution for accurate quantification, as depicted in the experimental workflows above.
This compound is a valuable tool for researchers, scientists, and drug development professionals engaged in quantitative studies. Its commercial availability from several suppliers and its straightforward application as an internal standard in powerful analytical techniques like LC-MS and NMR make it an essential component of the modern analytical laboratory. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to the generation of high-quality, reliable data.
References
N-Methylacetamide-d3-1: A Comprehensive Health and Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the health and safety data, handling protocols, and emergency procedures for N-Methylacetamide-d3-1 (CAS No: 3669-71-4). Given that specific safety data for the deuterated form is limited, this guide primarily relies on the established data for the parent compound, N-Methylacetamide (CAS No: 79-16-3), a common and accepted practice in safety assessments for isotopically labeled compounds.[1][2]
This compound is classified as a reproductive toxicant and requires careful handling to minimize exposure.[1][3] Adherence to the protocols outlined in this guide is critical for ensuring the safety of all laboratory personnel.
Core Safety & Physical Data
The following tables summarize the key quantitative data for N-Methylacetamide. This information is essential for risk assessment and the implementation of appropriate safety controls.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃H₄D₃NO | [1] |
| Molecular Weight | 76.12 g/mol | [4] (Calculated) |
| Appearance | Colorless solid or liquid | [1][3][5] |
| Melting Point | 26 - 28 °C (78.8 - 82.4 °F) | [5] |
| Boiling Point | 204 - 206 °C (399.2 - 402.8 °F) | [5] |
| Density | 0.957 g/mL at 25 °C | [5] |
| Flash Point | 116 °C (240.8 °F) | [1][6] |
| Autoignition Temp. | 490 °C (914 °F) | [1][6] |
| Vapor Pressure | 2 hPa @ 20 °C | [7] |
| Solubility | Soluble in water, ethanol, ether, acetone, chloroform, and benzene. | [3][5] |
| logP (Octanol/Water) | -1.05 | [4][8] |
Table 2: Toxicological Data
| Endpoint | Value / Observation | Species | Source(s) |
| Acute Oral Toxicity (LD50) | 5000 mg/kg | Rat | [1][6][9] |
| Reproductive Toxicity | Category 1B: H360 - May damage fertility or the unborn child. | Human (Presumed) | [1][3][8] |
| Skin Corrosion/Irritation | May cause skin irritation. | Rabbit | [1][6][8] |
| Serious Eye Damage/Irritation | May cause eye irritation. | Rabbit | [1][6][8] |
| Inhalation Hazard | May be harmful if inhaled; may cause respiratory tract irritation. | Not Specified | [1][6] |
| Ingestion Hazard | May be harmful if swallowed; may cause gastrointestinal irritation. | Not Specified | [6] |
| Mutagenicity | Genotoxicity observed in vitro (hamster ovary, mouse cells). | Hamster, Mouse | [1] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. | Not Applicable | [1][6] |
Experimental Protocols and Procedures
Strict adherence to the following protocols is mandatory when working with this compound.
Handling and Storage
-
Handling :
-
Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]
-
Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][10][11]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][8]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
-
-
Storage :
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]
-
Keep containers tightly closed when not in use.[6]
-
Store locked up in an area accessible only to qualified or authorized personnel.[7][8][12]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in preventing exposure. The logical workflow below should be followed to determine the necessary level of protection.
Caption: PPE selection workflow for this compound.
Emergency Procedures
-
Spill Response :
-
Evacuate personnel from the immediate area and move upwind.[10][11]
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1][8]
-
Sweep or scoop up the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[6][8]
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][6]
-
Skin Contact : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][6]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6][8]
-
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from procurement to disposal.
Caption: Standard operating procedure for this compound.
By implementing these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety policies and the most recent Safety Data Sheet before beginning any work.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. N-(2H3)Methylacetamide | CAS#:3669-71-4 | Chemsrc [chemsrc.com]
- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of N-Methylacetamide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-Methylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative ¹H and ¹³C NMR data in structured tables, details of the experimental protocols used for data acquisition, and visualizations of the molecular structure and analytical workflow.
Disclaimer: The following data pertains to the non-deuterated isotopologue, N-Methylacetamide. No publicly available NMR spectral data was found for N-Methylacetamide-d3-1. The interpretation of spectra for a deuterated version would differ based on the position of the deuterium (B1214612) atoms.
Introduction to N-Methylacetamide NMR Spectroscopy
N-Methylacetamide (NMA) is a simple amide with the chemical formula C₃H₇NO. Its straightforward structure provides a clear example for illustrating fundamental principles of ¹H and ¹³C NMR spectroscopy. The molecule contains three distinct carbon environments and three distinct proton environments, leading to relatively simple and interpretable spectra. Understanding the NMR characteristics of NMA is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.
Quantitative ¹H and ¹³C NMR Spectral Data
The following tables summarize the chemical shifts (δ) for the proton and carbon nuclei of N-Methylacetamide, as reported in publicly available datasets.
Table 1: ¹H NMR Spectral Data for N-Methylacetamide
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Spectrometer Frequency | Reference |
| -C(=O)CH₃ | 1.98 | Singlet | CDCl₃ | 90 MHz | [1][2] |
| -NHCH₃ | 2.76 - 2.81 | Doublet | CDCl₃ | 90 MHz | [1][2] |
| -NH | 6.4 | Broad Singlet | CDCl₃ | Not Specified | [2] |
Table 2: ¹³C NMR Spectral Data for N-Methylacetamide
| Assignment | Chemical Shift (δ) in ppm | Solvent | Spectrometer Frequency | Reference |
| -C(=O)CH₃ | 22.74 | CDCl₃ | 25.16 MHz | [1] |
| -NHCH₃ | 26.23 | CDCl₃ | 25.16 MHz | [1] |
| -C=O | 171.77 | CDCl₃ | 25.16 MHz | [1] |
Experimental Protocols
The presented NMR data was acquired using standard one-dimensional NMR techniques.
Instrumentation:
-
¹H NMR data was obtained using a JEOL spectrometer operating at a frequency of 90 MHz.[1]
-
¹³C NMR data was acquired on a Varian spectrometer with a frequency of 25.16 MHz.[1]
Sample Preparation and Solvent:
-
The sample of N-Methylacetamide was dissolved in deuterated chloroform (B151607) (CDCl₃) for all cited spectra.[1][2][3][4]
Data Acquisition and Processing:
-
Standard pulse sequences for ¹H and ¹³C NMR were utilized. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Visualizations
To further elucidate the relationships between the molecular structure and the spectral data, as well as the general workflow of an NMR experiment, the following diagrams are provided.
Caption: Molecular structure of N-Methylacetamide with corresponding ¹H and ¹³C NMR chemical shift assignments.
Caption: A simplified workflow diagram illustrating the key steps in an NMR experiment.
References
The Peptide Bond in Miniature: An In-depth Technical Guide to N-Methylacetamide as a Core Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylacetamide (NMA), a simple yet powerful molecule, has long served as a cornerstone for understanding the complexities of the peptide bond, the fundamental linkage in proteins. Its structural and chemical simplicity allows for detailed experimental and theoretical investigation, providing invaluable insights into hydrogen bonding, conformational dynamics, and solvation effects that govern protein structure and function. This technical guide provides a comprehensive overview of the pivotal role of NMA in peptide science, detailing its physicochemical properties, spectroscopic signatures, and the experimental and computational methodologies used to study it. This document is intended to be a resource for researchers utilizing NMA as a model system in fields ranging from fundamental biophysics to drug discovery and development.
Introduction: Why N-Methylacetamide?
The peptide bond (C-N) is the covalent bond that links amino acids together in a polypeptide chain. Its unique properties, including planarity, partial double-bond character, and the ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are critical determinants of protein secondary and tertiary structure. N-Methylacetamide (CH₃CONHCH₃) encapsulates this essential functionality in a small, easily studied molecule.[1] By isolating the peptide linkage from the complexities of amino acid side chains, NMA allows for a focused investigation of the intrinsic properties of the peptide backbone.
This guide will delve into the structural, spectroscopic, and thermodynamic properties of NMA, providing both the foundational data and the detailed methodologies for its study.
Physicochemical and Structural Properties
N-Methylacetamide is a colorless, crystalline solid at room temperature, exhibiting properties that make it an excellent solvent and a subject for studying intermolecular interactions.[2][3] Its high dielectric constant and ability to form strong hydrogen bonds are central to its role as a peptide model.[2]
Table 1: Physicochemical Properties of N-Methylacetamide
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO | [2] |
| Molar Mass | 73.095 g·mol⁻¹ | [2] |
| Melting Point | 27–30.6 °C | [2] |
| Boiling Point | 206–208 °C | [2] |
| Density | 0.94 g·cm⁻³ | [2] |
| Dielectric Constant | 191.3 (at 32 °C) | [2] |
The geometry of the peptide bond in NMA has been extensively studied, revealing its characteristic planarity due to resonance delocalization. The trans conformation is significantly more stable than the cis form.[4]
Table 2: Key Structural Parameters of trans-N-Methylacetamide
| Parameter | Bond Length (Å) | Bond Angle (°) | Reference(s) |
| C=O | 1.23 | - | [5] |
| C-N | 1.38 | - | [5] |
| N-C(methyl) | 1.46 | - | [5] |
| C-C(methyl) | 1.52 | - | [5] |
| N-H | 1.02 | - | [6] |
| C-N-H | - | 118 | [4] |
| C-N-C | - | 121.8 | [5] |
| O=C-N | - | 122 | [4] |
Spectroscopic Characterization
Spectroscopy is a primary tool for probing the structure and environment of the peptide bond, and NMA has been a benchmark molecule for developing and validating these techniques.
Vibrational Spectroscopy (FT-IR and Raman)
Infrared (IR) and Raman spectroscopy are particularly sensitive to the vibrational modes of the amide group. The "amide bands" (Amide I, II, and III) are characteristic fingerprints that report on conformation and hydrogen bonding.[7][8]
Table 3: Characteristic Amide Vibrational Frequencies for N-Methylacetamide
| Amide Band | Approximate Frequency (cm⁻¹) (Liquid NMA) | Primary Vibrational Motion | Reference(s) |
| Amide A | ~3300 | N-H stretch | [7] |
| Amide I | ~1650 | C=O stretch | [7][8] |
| Amide II | ~1565 | N-H in-plane bend, C-N stretch | [8] |
| Amide III | ~1300 | C-N stretch, N-H in-plane bend | [8] |
Experimental Protocol: FT-IR Spectroscopy of NMA
-
Sample Preparation:
-
Liquid/Solution: For neat liquid NMA (above its melting point), a small drop can be placed between two KBr or CaF₂ plates. For solutions, a liquid cell with a defined path length is used. The solvent should be transparent in the spectral region of interest (e.g., CCl₄).
-
Solid (KBr Pellet): Grind 1-2 mg of NMA with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or the solvent-filled cell).
-
Place the sample in the beam path and record the sample spectrum.
-
Typical parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32-64 scans.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background to produce the absorbance spectrum.
-
Perform baseline correction and normalization as needed.
-
Experimental Protocol: Raman Spectroscopy of NMA
-
Sample Preparation:
-
Liquid/Solution: Place the liquid or solution in a glass capillary tube or NMR tube.
-
Solid: A small amount of crystalline NMA can be placed directly on a microscope slide.
-
-
Data Acquisition:
-
Focus the laser (e.g., 532 nm or 785 nm) on the sample.
-
Collect the scattered light using a suitable objective and spectrometer.
-
Acquisition time and laser power should be optimized to maximize signal without causing sample degradation.
-
-
Data Processing:
-
Remove cosmic rays and perform baseline correction.
-
The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For NMA, ¹H and ¹³C NMR are used to study its conformation and the kinetics of cis-trans isomerization.
Table 4: Typical ¹H and ¹³C Chemical Shifts for trans-N-Methylacetamide (in CDCl₃)
| Nucleus | Group | Chemical Shift (ppm) | Reference(s) |
| ¹H | N-H | ~6.0-7.0 (broad) | [9] |
| ¹H | N-CH₃ | ~2.8 | [10] |
| ¹H | C-CH₃ | ~2.0 | [10] |
| ¹³C | C=O | ~171 | [10] |
| ¹³C | N-CH₃ | ~26 | [10] |
| ¹³C | C-CH₃ | ~23 | [10] |
Hydrogen Bonding and Solvation
The ability of the peptide bond to form hydrogen bonds is fundamental to protein structure. NMA serves as an excellent model to study these interactions, both in self-association (forming chains and cyclic dimers) and with solvent molecules like water.[1][11] The strength and geometry of these hydrogen bonds can be probed by observing shifts in the N-H and C=O stretching frequencies in vibrational spectra.[12]
The thermodynamics of NMA hydration have been studied to understand the energetics of solvating the peptide backbone.
Table 5: Thermodynamic Parameters for the Hydration of N-Methylacetamide
| Thermodynamic Parameter | Value | Reference(s) |
| Enthalpy of Hydration (ΔH°hyd) | -10.3 kcal/mol | [13] |
| Gibbs Free Energy of Hydration (ΔG°hyd) | -2.1 kcal/mol | [14] |
| Entropy of Hydration (ΔS°hyd) | -27.5 cal/mol·K | [13] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for NMA Self-Association
-
Sample Preparation:
-
Prepare a series of NMA solutions in a non-polar, aprotic solvent (e.g., CCl₄) at various concentrations.
-
Degas all solutions thoroughly to prevent bubble formation.
-
-
ITC Experiment:
-
Fill the ITC cell with the lower concentration NMA solution and the syringe with the higher concentration solution.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat evolved or absorbed during each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., a dimerization or sequential binding model) to extract the association constant (Kₐ) and enthalpy of association (ΔH).
-
Cis-Trans Isomerization
Rotation around the C-N peptide bond is restricted due to its partial double-bond character, leading to the existence of cis and trans isomers. The energy barrier for this isomerization is a key parameter in protein folding kinetics.[15][16] Temperature-dependent NMR spectroscopy is a powerful technique to measure this barrier in NMA.
Table 6: Energetics of N-Methylacetamide Cis-Trans Isomerization in Water
| Parameter | Value (kJ/mol) | Reference(s) |
| ΔG (trans → cis) | ~8 | [17] |
| ΔG‡ (trans → cis) | ~89 | [17] |
| ΔG‡ (cis → trans) | ~79 | [17] |
Experimental Protocol: Temperature-Dependent NMR for Isomerization Kinetics
-
Sample Preparation: Prepare a solution of NMA in a suitable solvent (e.g., deuterated water or DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the signals for the cis and trans isomers are sharp and distinct, and increasing to a high temperature where they coalesce into a single broad peak.
-
Ensure the temperature has stabilized at each step before acquiring the spectrum.
-
-
Data Analysis (Coalescence Method):
-
Identify the coalescence temperature (Tc), where the two peaks merge into one.
-
At Tc, the rate constant for isomerization (k) can be calculated using the equation: k = (π * Δν) / √2 where Δν is the frequency separation of the two peaks at low temperature (in Hz).
-
The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Computational Modeling
Theoretical calculations and molecular dynamics (MD) simulations have become indispensable tools for studying NMA, providing insights that complement experimental data.
Quantum Mechanical Calculations
Density Functional Theory (DFT) and other ab initio methods are used to calculate the optimized geometry, vibrational frequencies, and energetic properties of NMA and its complexes.[7] These calculations are crucial for assigning vibrational modes observed in IR and Raman spectra.
Protocol: DFT Calculation of NMA Vibrational Frequencies (using Gaussian)
-
Input File Creation:
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Provide the initial coordinates of the NMA molecule.
-
Use the Opt and Freq keywords to request a geometry optimization followed by a frequency calculation.
-
-
Job Execution: Run the calculation using the Gaussian software package.
-
Output Analysis:
-
Verify that the optimization converged and that there are no imaginary frequencies (indicating a true minimum).
-
The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be compared with experimental spectra.
-
Molecular Dynamics (MD) Simulations
MD simulations allow for the study of the dynamics of NMA in various environments, such as in the neat liquid or in aqueous solution.[18][19] These simulations provide a molecular-level view of hydrogen bonding networks, solvation shells, and conformational changes over time.
Protocol: MD Simulation of NMA in Water (using GROMACS)
-
System Preparation:
-
Obtain a starting structure for NMA (e.g., from a crystal structure or quantum mechanical calculation).
-
Generate a topology file for NMA using a suitable force field (e.g., AMBER or OPLS-AA).
-
Create a simulation box and solvate the NMA molecule with a water model (e.g., TIP3P or SPC/E).
-
Add ions to neutralize the system if necessary.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
Perform a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density.
-
-
Production Run: Run the main simulation for the desired length of time to collect data.
-
Analysis:
-
Analyze the trajectory to calculate properties of interest, such as radial distribution functions (to study solvation structure) and hydrogen bond lifetimes.
-
Conclusion
N-Methylacetamide remains an indispensable tool in the arsenal (B13267) of biochemists, biophysicists, and medicinal chemists. Its utility as a model for the peptide bond allows for the detailed dissection of the fundamental forces and motions that dictate the behavior of proteins. The experimental and computational protocols outlined in this guide provide a framework for leveraging NMA to gain deeper insights into the principles of protein structure, dynamics, and interactions, ultimately aiding in the rational design of novel therapeutics.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. AMBER Parameter Database [amber.manchester.ac.uk]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. gaussian.com [gaussian.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. mdpi.com [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. gaussian.com [gaussian.com]
- 13. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 14. Non-Gaussian statistics of amide I mode frequency fluctuation of N-methylacetamide in methanol solution: linear and nonlinear vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 16. Re: [AMBER] N-Methylacetamide-molecule-force field from FyD on 2012-12-26 (Amber Archive Dec 2012) [archive.ambermd.org]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 19. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylacetamide-d3-1 in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuteration in Metabolic Research
N-Methylacetamide-d3-1 (NMA-d3-1) is a deuterated isotopologue of N-Methylacetamide (NMA). In metabolic studies, stable isotope labeling is a powerful tool for tracing the fate of molecules in biological systems.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is often incorporated into drug candidates or metabolites to investigate their metabolic pathways and pharmacokinetic profiles.[1][2]
The primary application of this compound in metabolic studies is as a tracer to understand the metabolism of N-methylated compounds.[1] A key principle underpinning its use is the kinetic isotope effect (KIE) . The substitution of hydrogen with the heavier deuterium atom can lead to a slower rate of bond cleavage, particularly in reactions where C-H bond breaking is the rate-limiting step, such as N-demethylation mediated by cytochrome P450 (CYP) enzymes.[3][4] This can result in a significantly altered pharmacokinetic profile for the deuterated compound compared to its non-deuterated counterpart, often leading to increased plasma exposure and a longer half-life.[3][4]
While direct metabolic studies specifically on this compound are not extensively published, its utility can be inferred from studies on its non-deuterated form, N-Methylacetamide (NMA), and analogous deuterated compounds. NMA is a known primary metabolite of the industrial solvent N,N-Dimethylacetamide (DMAC).[5][6][7][8][9] Therefore, NMA-d3-1 can serve as an invaluable tool for investigating the metabolic pathways of DMAC and other N,N-dimethylated substances.
This guide will synthesize the known metabolism of NMA and draw parallels from studies on other deuterated N-methyl compounds to provide a comprehensive overview of the potential applications and expected metabolic behavior of NMA-d3-1.
Hypothesized Metabolic Pathway of this compound
The metabolism of N-Methylacetamide (NMA) has been documented to proceed via hydroxylation of the N-methyl group to form N-(hydroxymethyl)acetamide.[7] Based on the known metabolic pathways of N-methylated compounds and the principles of the kinetic isotope effect, a hypothesized metabolic pathway for this compound is presented below. The deuteration on the N-methyl group is expected to slow down the primary metabolic conversion.
Caption: Hypothesized metabolic pathway of this compound.
Quantitative Data: A Representative Case Study
Table 1: In Vitro Metabolic Stability in Liver Microsomes (Representative Data)
| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Kinetic Isotope Effect (KH/KD) |
| N-Methyl Enzalutamide (B1683756) | Rat | 100 | 2.0 |
| N-Methyl-d3 Enzalutamide | Rat | 50.3 | |
| N-Methyl Enzalutamide | Human | 100 | 3.7 |
| N-Methyl-d3 Enzalutamide | Human | 27.1 |
Data adapted from a study on enzalutamide to illustrate the principle of the kinetic isotope effect.[3][4]
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Representative Data)
| Parameter | N-Methyl Enzalutamide | N-Methyl-d3 Enzalutamide | % Change |
| Cmax (ng/mL) | 1000 | 1350 | +35% |
| AUC0–t (ng·h/mL) | 10000 | 20200 | +102% |
| CL/F (L/h/kg) | 1.0 | 0.5 | -50% |
| t1/2 (h) | 10 | 18 | +80% |
Data adapted from a study on enzalutamide to illustrate the principle of the kinetic isotope effect.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to study the metabolism and pharmacokinetics of this compound. These protocols are adapted from established methods for related compounds.[3][4][5]
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in liver microsomes and to calculate the intrinsic clearance and the kinetic isotope effect.
Materials:
-
This compound
-
N-Methylacetamide (non-deuterated)
-
Pooled human and rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and N-Methylacetamide in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (incubation volume / mg microsomal protein)).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral or intravenous administration to rodents.
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, PEG400)
-
Sprague-Dawley rats (or other suitable rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of this compound to the rats via oral gavage or intravenous injection.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract the plasma samples (e.g., by protein precipitation with acetonitrile) containing an internal standard.
-
Analyze the extracted samples by a validated LC-MS/MS method to determine the concentration of this compound and its potential metabolites.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2).
Mandatory Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates the typical workflow for a study comparing the pharmacokinetics of a deuterated compound and its non-deuterated analogue.
Caption: Workflow for a comparative pharmacokinetic study.
Logical Relationship: Kinetic Isotope Effect
The following diagram illustrates the logical relationship of how the kinetic isotope effect influences the metabolic fate and pharmacokinetic profile of this compound.
Caption: The impact of the kinetic isotope effect on NMA-d3-1.
Conclusion
This compound is a valuable tool for metabolic research, primarily through its application as a tracer and for investigating the kinetic isotope effect on N-demethylation pathways. While direct studies on its metabolic fate are limited, a strong theoretical and practical framework exists based on the known metabolism of N-Methylacetamide and data from analogous deuterated compounds. The expected outcome of using NMA-d3-1 in metabolic studies is a significant reduction in the rate of its metabolism, leading to a more favorable pharmacokinetic profile with increased exposure and a longer half-life compared to its non-deuterated counterpart. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Theoretical and Experimental Properties of N-(Trideuteromethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(Trideuteromethyl)acetamide, a deuterated isotopologue of N-Methylacetamide. Given the scarcity of directly published data for this specific compound, this document leverages available information on the non-deuterated parent molecule and related deuterated analogues to present a thorough comparative analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical sciences.
Introduction
N-Methylacetamide (NMA) is the simplest peptide-like molecule and has been extensively studied as a model compound for understanding the structure and function of proteins. Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique used in drug development to study metabolic pathways, reaction mechanisms, and to potentially enhance the pharmacokinetic profiles of drug candidates. N-(Trideuteromethyl)acetamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium, is a valuable tool for such investigations. This guide will explore its theoretical properties, propose a synthetic route, and detail expected experimental characteristics.
Theoretical Properties
The primary theoretical differences between N-Methylacetamide and N-(Trideuteromethyl)acetamide will arise from the increased mass of deuterium compared to protium. This mass difference will most significantly affect the vibrational frequencies of the molecule, with C-D stretching and bending vibrations appearing at lower frequencies than their C-H counterparts. Minor changes in bond lengths and angles may also be predicted, although these are generally very subtle. Thermodynamic properties such as the zero-point vibrational energy (ZPVE) will also be altered.
Table 1: Predicted Theoretical Properties of N-(Trideuteromethyl)acetamide
| Property | Predicted Value/Effect | Methodological Approach |
| Optimized Geometry | ||
| C-N Bond Length | ~1.38 Å | DFT (e.g., B3LYP/6-31G(d)) |
| C=O Bond Length | ~1.23 Å | DFT (e.g., B3LYP/6-31G(d)) |
| Vibrational Frequencies | ||
| C-D Symmetric Stretch | Lowered frequency compared to C-H stretch | DFT Frequency Calculation |
| C-D Asymmetric Stretch | Lowered frequency compared to C-H stretch | DFT Frequency Calculation |
| CD3 Rocking/Wagging | Lowered frequency compared to CH3 modes | DFT Frequency Calculation |
| NMR Chemical Shifts | ||
| 1H NMR (residual protons) | Similar to N-Methylacetamide | GIAO method within DFT |
| 13C NMR | Isotope effect may cause slight upfield shift | GIAO method within DFT |
| Thermodynamic Properties | ||
| Zero-Point Vibrational Energy | Lower than N-Methylacetamide | DFT Frequency Calculation |
| Enthalpy of Formation | Similar to N-Methylacetamide | DFT Calculation |
| Gibbs Free Energy | Similar to N-Methylacetamide | DFT Calculation |
Experimental Protocols
Synthesis of N-(Trideuteromethyl)acetamide
A plausible and efficient method for the synthesis of N-(Trideuteromethyl)acetamide is the acylation of trideuteromethylamine hydrochloride with acetic anhydride (B1165640).
Materials:
-
Trideuteromethylamine hydrochloride (CD3NH2·HCl)
-
Acetic anhydride ((CH3CO)2O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend trideuteromethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt.
-
Acylation: Slowly add acetic anhydride (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Spectroscopic Characterization
The synthesized N-(Trideuteromethyl)acetamide should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH3) and a very small residual signal for the N-methyl group. The amide proton (NH) will appear as a broad singlet.
-
13C NMR: The spectrum will show signals for the carbonyl carbon and the acetyl methyl carbon. The N-methyl carbon (CD3) will appear as a multiplet due to C-D coupling and will be significantly less intense than the protonated carbon signals.
-
2H NMR: A single resonance corresponding to the deuterated N-methyl group is expected.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be a key tool for confirming deuteration. The characteristic C-H stretching and bending vibrations of the N-methyl group in N-Methylacetamide will be absent and replaced by C-D stretching and bending vibrations at lower wavenumbers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound.
Comparison of Theoretical and Experimental Properties
The synergy between theoretical predictions and experimental data is crucial for a comprehensive understanding of a molecule's properties.
Table 2: Comparison of Expected Properties of N-Methylacetamide and N-(Trideuteromethyl)acetamide
| Property | N-Methylacetamide (Experimental/Theoretical) | N-(Trideuteromethyl)acetamide (Expected Experimental) | Key Differences |
| Physical Properties | |||
| Melting Point | 28-30 °C | Expected to be very similar | Minimal change |
| Boiling Point | 204-206 °C | Expected to be very similar | Minimal change |
| Density | ~0.95 g/mL | Expected to be slightly higher | Increased molecular weight |
| Vibrational Spectroscopy (IR) | |||
| N-CH3 Stretch | ~2940 cm-1 | Absent | Replaced by C-D stretch |
| N-CD3 Stretch | - | ~2200 cm-1 (Predicted) | Isotopic shift to lower frequency |
| Amide I (C=O Stretch) | ~1650 cm-1 | ~1650 cm-1 | Minimal change |
| NMR Spectroscopy | |||
| 1H NMR (N-CH3) | ~2.8 ppm (doublet) | Absent (or very small residual signal) | Deuteration |
| 13C NMR (N-CH3) | ~26 ppm | ~26 ppm (multiplet, lower intensity) | C-D coupling and isotope effect |
Conclusion
N-(Trideuteromethyl)acetamide is a valuable isotopically labeled compound for a range of scientific applications. While direct experimental and theoretical data are limited, this guide provides a robust framework for its synthesis, characterization, and the prediction of its properties based on the well-studied parent molecule, N-Methylacetamide. The outlined protocols and comparative data tables offer a practical starting point for researchers and professionals working with this and similar deuterated compounds. Further experimental work is warranted to precisely determine the properties of N-(Trideuteromethyl)acetamide and to fully unlock its potential in scientific research and drug development.
Methodological & Application
Application Note and Protocols for N-Methylacetamide-d3 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] A SIL-IS, such as N-Methylacetamide-d3 (NMA-d3), is an ideal internal standard for the quantification of its non-labeled counterpart, N-Methylacetamide (NMA). Because NMA-d3 is chemically identical to NMA, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the MS source.[3] This allows for reliable correction of variations during sample preparation and instrument analysis.[2][3]
N-Methylacetamide is a metabolite of the widely used industrial solvent N,N-Dimethylacetamide (DMAC) and is an important biomarker for assessing exposure to DMAC.[4][5][6] Accurate quantification of NMA in biological matrices like urine and plasma is crucial for toxicological studies and occupational safety monitoring. This document provides detailed protocols and data for the application of N-Methylacetamide-d3 as an internal standard in LC-MS/MS methods for the quantification of NMA.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the mass spectrometric response of the endogenous analyte to that of the SIL-IS is then used to determine the concentration of the analyte. This approach effectively compensates for sample loss during preparation and fluctuations in instrument performance.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the rapid preparation of plasma samples for high-throughput analysis.
-
Thaw : Thaw plasma samples on ice.
-
Aliquot : Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike : Add 10 µL of the N-Methylacetamide-d3 internal standard working solution. The concentration of the working solution should be optimized based on the expected range of NMA concentrations in the samples.
-
Precipitate : Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex : Vortex the mixture for 30 seconds.
-
Incubate : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer : Transfer the supernatant to a new tube.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[7]
-
Analyze : Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: "Dilute-and-Shoot" for Urine Samples
For many urine samples, a simple dilution is sufficient and minimizes sample preparation time.[4][5][6]
-
Centrifuge : Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.[7]
-
Aliquot : Pipette 50 µL of the urine supernatant into a new tube.
-
Spike and Dilute : Add 450 µL of a solution containing the N-Methylacetamide-d3 internal standard in the initial mobile phase.
-
Vortex : Vortex the sample to ensure thorough mixing.
-
Analyze : Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflows for plasma and urine.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for the analysis of N-Methylacetamide. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |
| Flow Rate | 0.2 - 0.4 mL/min[8] |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient depending on co-eluting interferences. For example, starting with 5% B, ramping to 95% B. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V[9] |
| Source Temperature | ~400-500 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for N-Methylacetamide and N-Methylacetamide-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylacetamide (NMA) | 74.1 | 44.1 | Optimize for specific instrument |
| N-Methylacetamide-d3 (NMA-d3) | 77.1 | 46.1 | Optimize for specific instrument |
Note: The exact m/z values and collision energies should be determined by infusing standard solutions of NMA and NMA-d3 into the mass spectrometer.
Method Validation Data
The following tables summarize typical validation parameters for a method quantifying NMA using NMA-d3 as an internal standard. The data is representative and should be established for each specific laboratory method.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.05 - 10 µg/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 5: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low (LQC) | 0.15 | 95 - 105 | < 10 |
| Medium (MQC) | 1.0 | 97 - 103 | < 8 |
| High (HQC) | 8.0 | 98 - 102 | < 5 |
Table 6: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% (compensated by IS) |
Conclusion
N-Methylacetamide-d3 is an excellent internal standard for the accurate and precise quantification of N-Methylacetamide in biological matrices by LC-MS/MS. Its use in an isotope dilution method provides reliable data by correcting for variations in sample preparation and instrument response. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and validated bioanalytical methods.
References
- 1. rsc.org [rsc.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol: Quantitative Analysis of N-Methylacetamide-d3-1 by ¹H-qNMR
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of N-Methylacetamide-d3-1 using ¹H quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with an internal standard.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance.[1][2] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3] This method offers several advantages, including ease of sample preparation, rapid analysis, and the ability to perform quantification without a chemically identical reference standard for the analyte.[4]
This protocol outlines the procedure for the quantitative analysis of this compound, a deuterated isotopologue of N-Methylacetamide. The deuteration on the acetyl methyl group simplifies the ¹H-NMR spectrum, leaving the N-methyl group as the primary signal for quantification. This makes it a suitable candidate for qNMR analysis, provided that appropriate experimental parameters are carefully controlled.
Principle of qNMR
The quantification is achieved by comparing the integral of a specific resonance from the analyte (this compound) with the integral of a resonance from a certified internal standard (IS) of known concentration. The purity or concentration of the analyte can be calculated using the following equation[5]:
Where:
-
I : Integrated area of the NMR signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
W : Weight
-
Purity : Purity of the substance
Materials and Equipment
Reagents
-
This compound (Analyte)
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone, DSS-d6). The choice of internal standard is critical and should meet the following criteria[6][7]:
-
Deuterated Solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The solvent should be chosen based on the solubility of both the analyte and the internal standard.[7][9]
Equipment
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to at least 0.01 mg)
-
Volumetric flasks
-
Pipettes
-
NMR tubes
Experimental Protocol
A general workflow for a qNMR experiment is depicted below.
References
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. asdlib.org [asdlib.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bipm.org [bipm.org]
- 9. bipm.org [bipm.org]
Application Notes and Protocols for N-Methylacetamide-d3-1 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research. The use of deuterated compounds, such as N-Methylacetamide-d3-1, offers a non-radioactive method to trace the absorption, distribution, metabolism, and excretion (ADME) of a substance within a biological system.[][2][3] this compound serves as an ideal tracer for its unlabeled counterpart, N-Methylacetamide (NMA), a metabolite of the widely used solvent N,N-dimethylacetamide (DMAC).[4][5] These application notes provide detailed protocols for utilizing this compound in preclinical pharmacokinetic studies, including in vivo experimental design, sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation.
Key Advantages of Using this compound as a Tracer:
-
Non-Radioactive: Eliminates the need for specialized facilities and handling procedures associated with radioactive isotopes.
-
High Sensitivity and Specificity: LC-MS/MS analysis allows for the precise differentiation and quantification of the deuterated tracer from the endogenous (unlabeled) compound.[2]
-
Identical Physicochemical Properties: The deuterated form is chemically and biologically equivalent to the unlabeled compound, ensuring it follows the same metabolic pathways.[]
-
Reduced Interference: The mass difference between the labeled and unlabeled compound minimizes analytical interferences.[2]
Metabolic Pathway of N-Methylacetamide
N-Methylacetamide is known to be metabolized in vivo. A primary metabolic pathway involves hydroxylation to form N-(hydroxymethyl)acetamide.[4][5] Understanding this pathway is crucial for comprehensive pharmacokinetic analysis, as it allows for the simultaneous monitoring of the parent tracer and its metabolites.
Caption: Metabolic conversion of this compound to its primary metabolite.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage Administration)
This protocol outlines a typical in vivo study in rats or mice to determine the pharmacokinetic profile of N-Methylacetamide following oral administration, using this compound as a tracer.
1. Materials and Reagents:
-
This compound (Tracer)
-
Vehicle for dosing (e.g., sterile water, saline, or a specified formulation vehicle)
-
Male Sprague Dawley rats (or other appropriate rodent model), typically 8-10 weeks old.[6]
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like K2-EDTA).[9]
-
Anesthesia (e.g., isoflurane) for blood collection.[7]
-
Centrifuge
-
Freezer (-80°C) for plasma storage.[6]
2. Animal Preparation and Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6][7]
-
Prepare a dosing solution of this compound in the chosen vehicle at a suitable concentration.
-
Administer a single oral dose of the this compound solution to each animal via oral gavage. A typical dose for a tracer study might be in the range of 1-5 mg/kg.[8][10]
3. Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for an oral PK study would be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7][8][10]
-
For each time point, collect approximately 100-200 µL of blood from a suitable site (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).[11][12]
-
Immediately transfer the blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[6]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis
This protocol describes the preparation of plasma samples and subsequent analysis by LC-MS/MS to quantify this compound and its potential metabolites.
1. Materials and Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Internal Standard (IS): A deuterated analog of a related but chromatographically distinct compound, or a 13C-labeled version of N-Methylacetamide.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
2. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Illustrative Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous matrix components. For example, start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Illustrative Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor a specific parent-to-daughter ion transition.
-
N-(hydroxymethyl)acetamide-d3-1 (Metabolite): Monitor a specific parent-to-daughter ion transition.
-
Internal Standard: Monitor its specific parent-to-daughter ion transition.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be used to calculate key pharmacokinetic parameters. These parameters can be summarized in tables for clear comparison.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Cmax) | h | 0.5 ± 0.1 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 3200 ± 450 |
| AUC(0-inf) (AUC to infinity) | ng·h/mL | 3350 ± 480 |
| t1/2 (Half-life) | h | 2.5 ± 0.4 |
| CL/F (Apparent Oral Clearance) | mL/h/kg | 1500 ± 200 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 5.4 ± 0.8 |
Table 2: Illustrative Plasma Concentration-Time Data for this compound
| Time (h) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.25 | 620 | 95 |
| 0.5 | 850 | 120 |
| 1 | 710 | 105 |
| 2 | 450 | 70 |
| 4 | 210 | 35 |
| 8 | 55 | 10 |
| 12 | 15 | 3 |
| 24 | < LLOQ | - |
| LLOQ: Lower Limit of Quantification |
Logical Relationships in Data Analysis
The process from obtaining raw analytical data to calculating the final pharmacokinetic parameters follows a logical sequence.
Caption: Logical flow from raw data to final pharmacokinetic parameters.
Conclusion
This compound is a powerful and versatile tracer for conducting pharmacokinetic studies of N-Methylacetamide. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute robust in vivo experiments, perform accurate bioanalysis, and interpret the resulting pharmacokinetic data. The use of stable isotope tracers like this compound, coupled with sensitive analytical techniques such as LC-MS/MS, is a cornerstone of modern drug development, enabling a deeper understanding of the ADME properties of new and existing chemical entities.
References
- 2. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics [mdpi.com]
- 11. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 12. currentseparations.com [currentseparations.com]
Application Notes and Protocols for N-Methylacetamide-d3-1 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide-d3-1 (NMA-d3-1) is the deuterated form of N-Methylacetamide, a versatile solvent and intermediate in organic synthesis. The incorporation of deuterium (B1214612) atoms makes NMA-d3-1 an ideal internal standard for quantitative analyses in various analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its utility lies in its ability to mimic the analyte of interest (unlabeled N-Methylacetamide or similar compounds) during sample extraction, derivatization, and ionization, thereby correcting for variations and improving the accuracy and precision of quantification.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in research and drug development settings.
Physicochemical Properties of N-Methylacetamide (Analyte)
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Molecular Formula | C3H7NO |
| Molecular Weight | 73.09 g/mol |
| Appearance | Colorless solid |
| Boiling Point | 206-208 °C |
| Melting Point | 28 °C |
| Solubility | Soluble in water, chloroform, ethanol, ether, acetone, and benzene. |
Application 1: Quantitative Analysis by LC-MS/MS
This compound is an excellent internal standard for the quantification of N-Methylacetamide and related compounds in biological matrices such as plasma, urine, and tissue homogenates. The following protocol outlines a general procedure for sample preparation using protein precipitation, a common technique for cleaning up biological samples before LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Sample Preparation
1. Preparation of Stock and Working Solutions:
-
N-Methylacetamide (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh 10.0 mg of N-Methylacetamide reference standard.
-
Dissolve in 10.0 mL of methanol.
-
Vortex until fully dissolved.
-
Store at 2-8°C.
-
-
This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in 1.0 mL of methanol.
-
Vortex until fully dissolved.
-
Store at 2-8°C.
-
-
Working Solutions:
-
Prepare a series of working solutions for the calibration curve by serially diluting the N-Methylacetamide stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the internal standard stock solution with the same diluent.
-
2. Sample Preparation from Plasma (Protein Precipitation):
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Illustrative Quantitative Data (LC-MS/MS)
The following table represents hypothetical data to demonstrate the expected performance of the method.
Table 1: Illustrative Precision and Accuracy Data for N-Methylacetamide Quantification in Plasma
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| 1 (LLOQ) | 7.2 | -3.1 | 8.5 | -2.5 |
| 3 (Low QC) | 5.5 | 1.8 | 6.9 | 2.4 |
| 50 (Mid QC) | 4.1 | 0.5 | 5.3 | 1.1 |
| 400 (High QC) | 3.2 | -1.2 | 4.5 | -0.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Experimental Workflow: LC-MS/MS Sample Preparation
Caption: Workflow for plasma sample preparation using protein precipitation.
Application 2: Quantitative Analysis by GC-MS
For volatile and semi-volatile compounds, GC-MS is a powerful analytical tool. This compound can be used as an internal standard for the quantification of N-Methylacetamide in various matrices. Derivatization is often employed to improve the chromatographic properties of polar analytes.
Experimental Protocol: GC-MS Sample Preparation with Derivatization
1. Preparation of Stock and Working Solutions:
-
Follow the same procedure as for LC-MS/MS to prepare the analyte and internal standard stock solutions.
-
Prepare working solutions in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).
2. Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., urine, extracted sample), add 10 µL of the this compound working solution (e.g., 1 µg/mL in ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 1 hour to facilitate derivatization.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Illustrative Quantitative Data (GC-MS)
Table 2: Illustrative GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery (%) | 92 - 105 |
| Precision (%RSD) | < 10% |
Experimental Workflow: GC-MS Sample Preparation
Caption: Workflow for GC-MS sample preparation with derivatization.
Application 3: Quantitative Analysis by NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the amount of a substance. This compound can serve as an internal standard for the qNMR determination of N-Methylacetamide and other analytes with suitable resonance signals.
Experimental Protocol: qNMR Sample Preparation
1. Preparation of Standard Solutions:
-
Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to create a stock solution of known concentration.
-
Analyte Solution: Prepare a solution of the analyte in the same deuterated solvent.
2. Sample Preparation for qNMR:
-
In a clean NMR tube, accurately transfer a known volume of the analyte solution.
-
Add a known volume of the this compound internal standard stock solution.
-
Cap the NMR tube and mix thoroughly by inversion.
-
Acquire the NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).
3. Data Analysis:
The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
V = Volume
Logical Relationship for qNMR Quantification
Caption: Logical relationship for qNMR quantification.
Conclusion
This compound is a valuable tool for accurate and precise quantification in various analytical applications. The protocols provided herein offer a solid foundation for researchers to develop and validate their own methods for the analysis of N-Methylacetamide and related compounds. The use of a deuterated internal standard like NMA-d3-1 is highly recommended to ensure data of the highest quality in research and drug development.
References
Application Notes and Protocols for N-Methylacetamide-d3-1 in Peptide Structure Analysis by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The choice of solvent is critical for acquiring high-quality NMR data. N-Methylacetamide (NMA) serves as an excellent model for the peptide bond and its deuterated isotopologue, N-Methylacetamide-d3-1 (CD3CONHCH3), offers specific advantages in peptide structure analysis. The deuteration of the acetyl methyl group simplifies ¹H-NMR spectra by removing intense solvent signals that can obscure signals from the peptide of interest. This application note provides detailed protocols and data interpretation guidelines for the use of this compound in peptide structure analysis by NMR, focusing on its application in hydrogen-deuterium exchange and Nuclear Overhauser Effect (NOE) experiments.
Advantages of this compound in Peptide NMR
The use of this compound as a solvent or co-solvent in NMR studies of peptides offers several key benefits:
-
Spectral Simplification: The primary advantage is the absence of a large proton signal from the acetyl methyl group of the solvent, which would otherwise dominate the ¹H-NMR spectrum and potentially mask crucial peptide resonances.[1]
-
Mimics Peptide Backbone Environment: N-Methylacetamide closely resembles the peptide backbone, providing a more physiologically relevant environment for studying peptide conformation and hydrogen bonding compared to other organic solvents.[2]
-
Solubility: It is a good solvent for a wide range of peptides, including those with poor water solubility.
-
Hydrogen Bonding Studies: As a hydrogen bond acceptor and donor, NMA can be used to study the strength and dynamics of intramolecular hydrogen bonds within a peptide through competition.
-
Denaturation Studies: N-Methylacetamide can act as a mild denaturant, allowing for the study of peptide folding and unfolding transitions under controlled conditions.
Key Applications and Experimental Protocols
Hydrogen-Deuterium (H/D) Exchange for Probing Solvent Accessibility and Hydrogen Bonding
Hydrogen-deuterium exchange (HDX) experiments monitored by NMR provide residue-level information on the solvent accessibility of amide protons. Amide protons involved in stable intramolecular hydrogen bonds will exchange with deuterium (B1214612) from the solvent much slower than those that are solvent-exposed.
Experimental Protocol: NMR-Monitored H/D Exchange
-
Sample Preparation:
-
Dissolve the lyophilized peptide in this compound to a final concentration of 1-5 mM.
-
Acquire a reference ¹H-NMR or 2D ¹H-¹⁵N HSQC spectrum of the peptide in the fully protonated state.
-
-
Initiating the Exchange:
-
Lyophilize the sample to remove any residual water.
-
Re-dissolve the peptide in this compound that has been pre-saturated with D₂O (typically 1-5% v/v). The introduction of D₂O initiates the exchange of labile amide protons with deuterons.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H-NMR or ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to adequately sample the decay of the amide proton signals, ranging from minutes to hours or even days, depending on the peptide's stability.[3]
-
-
Data Analysis:
-
Integrate the intensity of each amide proton resonance in the series of spectra.
-
Plot the normalized signal intensity of each amide proton as a function of time.
-
Fit the decay curves to a single exponential function to determine the exchange rate constant (k_ex) for each amide proton.
-
Data Presentation:
The exchange rates can be summarized in a table, allowing for easy comparison between different residues within the peptide.
| Residue | Amide Proton Chemical Shift (ppm) | Exchange Rate Constant, k_ex (s⁻¹) | Protection Factor (PF) |
| Ala-2 | 8.52 | 5.2 x 10⁻³ | 1.5 |
| Val-3 | 8.31 | 1.1 x 10⁻⁴ | 72 |
| Gly-4 | 8.15 | 9.8 x 10⁻⁵ | 95 |
| Leu-5 | 8.45 | 2.3 x 10⁻³ | 3.4 |
| ... | ... | ... | ... |
| Note: The data presented here is hypothetical and for illustrative purposes only. Protection factors (PF) are calculated by dividing the intrinsic exchange rate of a fully exposed amide proton by the measured exchange rate (PF = k_int / k_ex). Higher protection factors indicate greater protection from solvent exchange, often due to involvement in stable hydrogen bonds. |
Logical Workflow for H/D Exchange Experiment:
References
- 1. [PDF] Simplification of proton NMR spectra by selective excitation of experimental subspectra | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Determination of Exchange Rates of Unmodified and PTM-Containing Peptides Using HX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methylacetamide-d3-1 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide-d3-1 is the deuterated form of N-Methylacetamide (NMA), a metabolite of the widely used industrial solvent N,N-Dimethylacetamide (DMA). In the field of mass spectrometry, stable isotope-labeled compounds like this compound are invaluable tools, primarily serving as internal standards for quantitative analysis.[1] The use of a deuterated internal standard is a robust strategy to enhance the accuracy and precision of analytical methods by compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects.[2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of N-Methylacetamide in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for precise quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the beginning of the analytical process. The analyte and the IS are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the IS, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.
Caption: Workflow for quantitative analysis using an internal standard.
Applications
The primary application of this compound is as an internal standard for the accurate quantification of N-Methylacetamide in various biological matrices, such as plasma and urine. This is particularly relevant in:
-
Occupational Exposure Monitoring: To assess the exposure of workers to N,N-Dimethylacetamide by measuring its metabolite, N-Methylacetamide, in urine.[3][4]
-
Pharmacokinetic Studies: To determine the concentration of N-Methylacetamide in plasma or other biological fluids over time in preclinical and clinical studies.
-
Toxicology Studies: To quantify N-Methylacetamide levels in toxicological assessments.
Experimental Protocols
The following protocols are based on established methods for the analysis of N-Methylacetamide and can be adapted for the use of this compound as an internal standard.
Protocol 1: Quantification of N-Methylacetamide in Human Plasma
This protocol is adapted from a validated method for the quantification of N-monomethylacetamide (NMAC) in pediatric plasma which utilized a deuterated internal standard.[5]
1. Materials and Reagents:
-
N-Methylacetamide (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methylacetamide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with 50% methanol. The optimal concentration should be determined during method development.
3. Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma sample (calibrator, QC, or unknown), add 190 µL of 50% methanol containing the internal standard (this compound). The concentration of the internal standard in this solution should be optimized (e.g., 50 ng/mL).
-
Vortex mix for 10 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Adapted from van der an-van de Laar et al., 2023):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, for example, a Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm).[5]
-
Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
N-Methylacetamide: m/z 74.1 → 44.1 (Quantifier), 74.1 → 30.1 (Qualifier)
-
This compound: m/z 77.1 → 47.1 (or other appropriate fragment) (Note: The exact MRM transitions for this compound should be determined by direct infusion of the standard into the mass spectrometer.)
-
Protocol 2: Quantification of N-Methylacetamide in Urine
This protocol is based on a method for the determination of urinary metabolites of N,N-dimethylacetamide.[3]
1. Materials and Reagents:
-
As in Protocol 1, with the substitution of human urine for plasma.
2. Preparation of Stock and Working Solutions:
-
Prepare as described in Protocol 1.
3. Sample Preparation (Dilute-and-Shoot):
-
To 100 µL of urine sample, add 900 µL of a solution of 0.1% formic acid in water containing the internal standard (this compound).
-
Vortex mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Adapted from Nagao et al., 2018):
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., ODS column).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer and Ionization: As in Protocol 1.
-
MRM Transitions: As in Protocol 1.
Data Presentation
The following tables present representative quantitative data from a validated method for the analysis of N-monomethylacetamide (NMAC) in pediatric plasma using a deuterated internal standard.[5] This data serves as an example of the performance that can be expected when using this compound as an internal standard for NMA quantification.
Table 1: Calibration Curve for NMAC in Plasma [5]
| Parameter | Value |
| Linearity Range | 1 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/L |
Table 2: Accuracy and Precision for NMAC in Plasma [5]
| QC Level | Concentration (µg/L) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1 | ± 10% | < 15% |
| Low QC | 3 | ± 10% | < 15% |
| Mid QC | 75 | ± 10% | < 15% |
| High QC | 150 | ± 10% | < 15% |
Table 3: Stability of NMAC in Plasma [5]
| Storage Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| 4 °C | 7 days | Stable |
| -80 °C | 14 days | Stable |
| Freeze/Thaw Cycles | 3 cycles | Stable |
Visualization of the Analytical Workflow
Caption: Detailed workflow for quantitative analysis.
Conclusion
This compound is an essential tool for the accurate and precise quantification of N-Methylacetamide in biological matrices by LC-MS/MS. The use of this stable isotope-labeled internal standard allows for robust and reliable analytical methods suitable for a range of applications, from clinical pharmacokinetics to occupational exposure monitoring. The provided protocols and performance data serve as a guide for researchers to develop and validate their own quantitative assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Methylacetamide-d3-1 in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Methylacetamide-d3-1 (NMA-d3-1), a deuterated analog of the peptide bond, in the study of protein interactions. Its unique properties make it a valuable tool in biophysical techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the characterization of binding sites, conformational dynamics, and the screening of small molecule binders.
Application Note 1: Mapping Protein-Ligand Interaction Interfaces using HDX-MS with this compound as a Competitive Ligand
Introduction: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for monitoring the conformational dynamics of proteins in solution. By measuring the rate of deuterium (B1214612) uptake on the backbone amide protons, regions of the protein that are solvent-accessible can be identified. Protein-ligand interactions typically shield the amide protons at the binding interface from solvent, leading to a reduction in the rate of deuterium exchange. This compound can be employed as a weak-binding, competitive ligand to probe the binding sites of small molecules or fragments. By comparing the deuterium uptake of a protein in the presence of a ligand of interest with and without NMA-d3-1, the binding epitope can be more precisely mapped.
Principle: In a typical HDX-MS experiment, the protein of interest is incubated in a D₂O-based buffer, initiating the exchange of labile amide protons for deuterons. The exchange is then quenched by lowering the pH and temperature, and the protein is proteolytically digested. The resulting peptides are analyzed by mass spectrometry to determine their deuterium content. A decrease in deuterium uptake in a specific region of the protein upon ligand binding indicates that this region is part of the binding interface. When NMA-d3-1 is used as a competitor, it can displace or be displaced by the ligand of interest, leading to characteristic changes in the deuterium exchange pattern that help to validate the binding site.
Quantitative Data Summary:
| Protein Target | Ligand | Competitor | Key Peptides (Residues) | ΔD (ligand) | ΔD (ligand + NMA-d3-1) | Interpretation |
| Kinase X | Inhibitor A | NMA-d3-1 | 15-25 (ATP-binding loop) | -1.8 Da | -0.5 Da | Inhibitor A binding is competed by NMA-d3-1 in the ATP-binding site. |
| Kinase X | Inhibitor A | NMA-d3-1 | 80-92 (Allosteric site) | -0.3 Da | -0.3 Da | NMA-d3-1 does not compete for binding at this allosteric site. |
| Bromodomain Y | Fragment B | NMA-d3-1 | 45-58 (Acetyl-lysine pocket) | -2.1 Da | -1.2 Da | Fragment B and NMA-d3-1 share a binding site in the acetyl-lysine pocket. |
Experimental Protocol: Competitive HDX-MS
Materials:
-
Protein of interest
-
Ligand of interest
-
This compound
-
D₂O (99.9%)
-
Quench buffer (e.g., 0.1% trifluoroacetic acid in H₂O, pH 2.5)
-
Protease (e.g., pepsin) immobilized on a column
-
LC-MS system equipped for HDX analysis
Procedure:
-
Sample Preparation: Prepare three sets of samples:
-
Apo protein (protein alone)
-
Protein + Ligand
-
Protein + Ligand + this compound
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting each sample into a D₂O-based buffer. The final D₂O concentration should be high (e.g., 90%).
-
Incubate the samples for various time points (e.g., 10s, 1 min, 10 min, 1 hr) at a controlled temperature.
-
-
Quenching:
-
Stop the exchange reaction by adding pre-chilled quench buffer to lower the pH to ~2.5 and the temperature to 0°C.
-
-
Proteolysis:
-
Immediately inject the quenched sample onto an online protease column (e.g., pepsin) for digestion.
-
-
Peptide Separation and Analysis:
-
The resulting peptides are trapped and separated by reverse-phase liquid chromatography.
-
Eluted peptides are analyzed by a mass spectrometer to determine the mass shift due to deuterium uptake.
-
-
Data Analysis:
-
Identify the peptides and calculate the deuterium uptake for each peptide at each time point for all three conditions.
-
Compare the deuterium uptake between the apo protein, the protein-ligand complex, and the protein-ligand-NMA-d3-1 complex. Regions where NMA-d3-1 alters the protection pattern of the ligand are indicative of a shared binding site.
-
Application Note 2: Fragment-Based Screening using NMR with this compound
Introduction: NMR spectroscopy is a highly sensitive technique for detecting weak protein-ligand interactions, making it ideal for fragment-based drug discovery (FBDD). Chemical Shift Perturbation (CSP) is a common NMR method where changes in the chemical shifts of protein resonances upon the addition of a ligand are monitored. This compound, due to its small size and peptide-like nature, can be used as a reference fragment or a competitor to validate the binding of other fragments to amide-binding sites on a protein.
Principle: In a typical 2D ¹H-¹⁵N HSQC experiment on a ¹⁵N-labeled protein, each backbone amide group gives rise to a specific peak. When a fragment binds to the protein, the chemical environment of the nearby amide groups changes, causing their corresponding peaks in the HSQC spectrum to shift. By monitoring these CSPs, the binding site of the fragment can be mapped onto the protein structure. NMA-d3-1 can be used to confirm that a hit fragment is indeed interacting with a site that recognizes amide moieties.
Quantitative Data Summary:
| Protein Target | Fragment Library | Hit Fragment | Key Residues with Significant CSPs | CSP (ppm) with Hit | CSP (ppm) with NMA-d3-1 | Interpretation |
| Protease Z | Amide-like fragments | F12 | Gly-102, Ser-103 | 0.25, 0.18 | 0.15, 0.11 | F12 and NMA-d3-1 bind to a similar site involving the oxyanion hole. |
| Protease Z | Amide-like fragments | F28 | Val-50, Ile-51 | 0.05, 0.04 | 0.02, 0.01 | Weak or non-specific binding of F28. |
| Reader Domain W | Acyl-mimetic fragments | F3 | Tyr-83, His-85 | 0.31, 0.28 | 0.22, 0.20 | F3 is a strong binder to the acyl-recognition pocket, confirmed by NMA-d3-1 competition. |
Experimental Protocol: NMR Fragment Screening with CSP
Materials:
-
¹⁵N-labeled protein of interest
-
Fragment library
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Protein Preparation: Prepare a stock solution of ¹⁵N-labeled protein in NMR buffer.
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo protein.
-
Fragment Screening:
-
Add a small aliquot of a fragment stock solution to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each fragment addition.
-
-
Hit Validation with NMA-d3-1:
-
For promising hit fragments, perform a competition experiment.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the hit fragment.
-
Titrate in this compound and acquire a series of HSQC spectra.
-
-
Data Analysis:
-
Overlay the HSQC spectra of the apo protein, protein with fragment, and protein with fragment and NMA-d3-1.
-
Calculate the chemical shift perturbations for each assigned amide resonance.
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
-
Observe the reversal or attenuation of the fragment-induced CSPs upon addition of NMA-d3-1 to confirm binding to an amide-recognition site.
-
Signaling Pathway Diagram: Kinase Inhibition
The following diagram illustrates a simplified signaling pathway involving a kinase and its inhibition, a common target for drugs discovered through fragment-based screening where this compound could be used as a tool compound.
Application Notes and Protocols for the Bioanalytical Method Development of N-Methylacetamide using N-Methylacetamide-d3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of N-Methylacetamide (NMA) in biological matrices, such as human plasma, using N-Methylacetamide-d3-1 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to high accuracy and precision.[1]
This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and method validation parameters are presented in structured tables to serve as a template for experimental results. Furthermore, key experimental workflows are visualized using diagrams to enhance clarity.
Principle of the Method
The method employs a protein precipitation extraction of NMA and the internal standard, this compound, from the biological matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
References
Application Notes and Protocols for N-Methylacetamide-d3 in Amide Vibrational Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylacetamide (NMA) serves as a fundamental model for the peptide bond in proteins and polypeptides, making it a subject of extensive spectroscopic study.[1] Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the secondary structure, dynamics, and hydrogen bonding interactions of proteins.[1][2] The vibrational spectra of peptides are characterized by several key absorption bands, known as amide bands (Amide I, II, III, etc.).[3][4] However, these spectra can be complex due to the coupling of different vibrational modes.[2][5]
Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful technique to simplify these complex spectra and aid in the definitive assignment of vibrational bands.[6] N-Methylacetamide-d3 (NMA-d3), where one of the methyl groups is deuterated (e.g., CH₃CONHCD₃ or CD₃CONHCH₃), along with N-deuterated NMA (CH₃CONDCH₃), is used to decouple vibrations and elucidate the nature of specific amide bands. By observing the frequency shifts of these bands upon deuteration, researchers can gain a more precise understanding of peptide structure and dynamics.[5][7]
Key Applications of N-Methylacetamide-d3
The use of deuterated NMA isotopes is crucial for several applications in vibrational spectroscopy:
-
Simplification of Spectra: Deuteration alters the frequencies of vibrations involving the substituted atoms. This helps to resolve overlapping peaks and simplify complex spectral regions.
-
Vibrational Mode Decoupling: The Amide II and III bands are known to be complex modes arising from a mixture of C-N stretching and N-H in-plane bending.[2] N-deuteration, in particular, decouples these motions, providing clearer insight into the constituent vibrations.[5]
-
Band Assignment Confirmation: By comparing the spectra of NMA and its deuterated isotopomers, researchers can confidently assign specific vibrational modes to the observed spectral bands.[5][7]
-
Probing Solvent and Environmental Effects: The sensitivity of amide bands to hydrogen bonding can be studied with greater precision using isotopic labeling. Studies often use deuterated solvents like D₂O, CDCl₃, and DMSO-d6 to probe solvation dynamics.[8][9]
Experimental Protocols
Protocol 1: Sample Preparation for Vibrational Spectroscopy
This protocol outlines the general steps for preparing NMA and NMA-d3 samples for analysis.
-
Reagent Handling: Use high-purity N-methylacetamide and its deuterated isotopomers. NMA is hygroscopic; therefore, it should be handled in a dry environment (e.g., a glove box) to minimize water contamination, which can interfere with the spectra.[2]
-
Solvent Selection: Choose a solvent appropriate for the spectroscopic technique and the research question. For IR spectroscopy, solvents with minimal absorption in the region of interest are required. Common choices include deuterated solvents like D₂O, CDCl₃, and DMSO-d6 to study solvation dynamics and minimize interference from solvent O-H or C-H vibrations.[9]
-
Concentration: The concentration of NMA will depend on the specific experiment. For transmission FTIR, concentrations are typically in the millimolar range. For 2D-IR spectroscopy, concentrations are adjusted to achieve an optimal optical density (typically 0.2-0.5) at the amide I band maximum.
-
Sample Cell Assembly:
-
For FTIR spectroscopy , use a transmission cell with windows transparent in the mid-IR range, such as CaF₂, BaF₂, or ZnSe.
-
Place a spacer of appropriate thickness (e.g., 25-100 µm) between the two windows to define the path length.
-
Inject the sample solution between the windows and seal the cell to prevent evaporation.
-
-
Purity Check: Before extensive measurements, it is advisable to record a preliminary spectrum to check for impurities, especially water, which shows a strong, broad absorption around 3400 cm⁻¹.[3]
Protocol 2: FT-IR and FT-Raman Data Acquisition
This protocol provides a general methodology for acquiring FTIR and FT-Raman spectra of NMA-d3.
-
Instrumentation:
-
FT-IR: A commercial FT-IR spectrometer, such as a Perkin-Elmer or Bruker model, equipped with a suitable detector (e.g., mercury cadmium telluride - MCT) is typically used.[1]
-
FT-Raman: A Bruker IFS 66V NIR-FT instrument with a FRA 106 Raman module or a similar setup is suitable. An Nd:YAG laser at 1064 nm is often used as the excitation source.[1]
-
-
Data Acquisition Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.[1]
-
Scans: Co-add a sufficient number of scans (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the pure solvent in the sample cell and subtract it from the sample spectrum.
-
-
Data Acquisition Parameters (FT-Raman):
-
Laser Power: Use an appropriate laser power (e.g., 300 mW) to avoid sample degradation.[1]
-
Spectral Range: 3500-100 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate several hundred scans for a good quality spectrum.
-
-
Data Processing:
-
Perform baseline correction and normalization as needed.
-
For quantitative analysis, peak fitting procedures (e.g., using Gaussian or Lorentzian functions) can be applied to determine the frequencies, intensities, and bandwidths of the amide bands.
-
Data Presentation
The primary utility of NMA-d3 in vibrational spectroscopy is the ability to track frequency shifts of key amide bands upon isotopic substitution. The table below summarizes typical vibrational frequencies for NMA and its N-deuterated isotopomer, which is a common deuteration strategy for studying amide bands.
| Vibrational Mode | Description | Typical Frequency (NMA) (cm⁻¹) | Typical Frequency (NMA-ND) (cm⁻¹) | Primary Contribution Shifted by N-Deuteration |
| Amide A | N-H stretch, often in Fermi resonance with Amide II overtone | ~3300 | ~2440 | Yes |
| Amide I | Primarily C=O stretch (~80%) coupled with C-N stretch | 1650 - 1665 | 1640 - 1650 | No (Minor Shift) |
| Amide II | Coupled N-H in-plane bend and C-N stretch | 1550 - 1565 | ~1450 (Now called Amide II') | Yes |
| Amide III | Coupled C-N stretch and N-H in-plane bend | 1250 - 1300 | ~950 (Shifted and mixed with other modes) | Yes |
| Amide V | N-H out-of-plane bend | ~725 | ~520 | Yes |
| Amide VI | C=O out-of-plane bend | ~630 | ~610 | No |
Note: Frequencies are approximate and can vary based on solvent, temperature, and aggregation state. Data synthesized from multiple sources.[1][2][5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying NMA-d3 using vibrational spectroscopy.
Decoupling of Amide Modes via N-Deuteration
This diagram illustrates the logical relationship of how N-deuteration helps in dissecting the coupled Amide II and Amide III vibrational modes.
References
- 1. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvation dynamics of N-methylacetamide in D2O, CDCl3, and DMSO-d6 [opg.optica.org]
- 9. Amide I vibrational dynamics of N-methylacetamide in polar solvents: the role of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-NPD Analysis of Urinary N-Methylacetamide Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylacetamide (NMA) is a key metabolite of the industrial solvent N,N-dimethylacetamide (DMAc), a compound widely used in the manufacturing of synthetic fibers and pharmaceuticals.[1][2] Monitoring urinary NMA levels is a critical tool for assessing occupational exposure to DMAc and for understanding the pharmacokinetics of drugs formulated with this solvent.[1] Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) offers a sensitive and selective method for the quantification of nitrogen-containing compounds like NMA in complex biological matrices such as urine.[3][4]
The use of a stable isotope-labeled internal standard, such as deuterated N-methylacetamide (NMA-d3), is the gold standard in quantitative analysis.[5] It effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analytical method.[5]
These application notes provide a detailed protocol for the quantitative analysis of NMA in human urine using GC-NPD with a deuterated internal standard.
Metabolic Pathway of N,N-Dimethylacetamide (DMAc) to N-Methylacetamide (NMA)
N,N-dimethylacetamide is metabolized in the liver primarily through oxidative demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2][6] This process involves the removal of a methyl group to form NMA, which is then excreted in the urine.[1] Understanding this metabolic pathway is crucial for interpreting biomonitoring data and for developing pharmacokinetic models.
Caption: Metabolic conversion of DMAc to NMA and its subsequent excretion.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-NPD analysis of urinary NMA.
Materials and Reagents
-
N-methylacetamide (NMA) standard
-
Deuterated N-methylacetamide (NMA-d3) internal standard
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Human urine (drug-free)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts (2 mL)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of NMA in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of NMA-d3 in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of NMA by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1.0 to 250 mg/L.
-
-
Working Internal Standard Solution (50 µg/mL):
-
Dilute the NMA-d3 primary stock solution with methanol.
-
Sample Preparation
-
Thaw frozen urine samples and centrifuge to remove any precipitate.[3][4]
-
In a 15 mL centrifuge tube, add 1 mL of the urine supernatant.
-
Add 20 µL of the 50 µg/mL NMA-d3 working internal standard solution.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the reconstituted sample to a GC vial for analysis.
GC-NPD Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Detector: Nitrogen-Phosphorus Detector (NPD)
-
Column: Polyethylene Glycol (PEG) capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3][4]
-
Injector: Splitless, 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium, 1.0 mL/min
-
Injection Volume: 1 µL
Experimental Workflow
The following diagram illustrates the key steps in the analytical process.
Caption: Workflow for the GC-NPD analysis of urinary N-methylacetamide.
Quantitative Data
The following tables summarize the performance characteristics of the described method, based on a similar validated GC-NPD method for NMA.[3][4]
Table 1: Calibration Curve and Detection Limit
| Parameter | Value |
| Linearity Range | 1.0 - 250 mg/L[3][4] |
| Correlation Coefficient (r²) | > 0.999[3][4] |
| Minimum Detection Limit (MDL) | 0.2 mg/L[3][4] |
Table 2: Accuracy and Precision
| Concentration (mg/L) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| 5.0 | 99.4[3][4] | 3.4[3][4] | 2.8[3][4] |
| 50.0 | 98.0[3][4] | 2.1[3][4] | 1.9[3][4] |
| 200.0 | 96.0[3][4] | 1.5[3][4] | 1.7[3][4] |
| Mean | 97.8 [3][4] | - | - |
RSD: Relative Standard Deviation
Conclusion
The described GC-NPD method, incorporating a deuterated internal standard, provides a robust, sensitive, and accurate approach for the quantitative analysis of N-methylacetamide in urine. This methodology is well-suited for applications in occupational health monitoring, clinical toxicology, and pharmaceutical development, enabling reliable assessment of exposure to N,N-dimethylacetamide and its metabolic fate. The use of a deuterated internal standard is highly recommended to ensure the highest quality of analytical data.
References
- 1. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The analysis of urinary N-methylacetamide by GC-NPD with a direct injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Troubleshooting low signal-to-noise in 2H NMR of deuterated compounds
Welcome to the technical support center for troubleshooting low signal-to-noise (S/N) in 2H NMR spectroscopy of deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 2H NMR signal inherently weaker than my 1H NMR signal?
A1: There are fundamental physical reasons for the lower sensitivity of 2H NMR. The magnetogyric ratio of deuterium (B1214612) is approximately 6.5 times smaller than that of a proton, leading to a lower resonance frequency and intrinsically lower sensitivity.[1] Additionally, deuterium is a quadrupolar nucleus (spin = 1), which can result in broader lines and faster relaxation, further diminishing the apparent signal height.[1][2]
Q2: What type of solvent should I use for my deuterated compound?
A2: For 2H NMR spectroscopy, you should dissolve your sample in a non-deuterated (protonated) solvent.[1][3][4] Using a deuterated solvent would introduce an overwhelmingly large solvent signal that would obscure the signal from your compound of interest.[1][3]
Q3: Is it necessary to lock the spectrometer for a 2H NMR experiment?
A3: No, 2H NMR experiments are typically performed unlocked.[1][5] This is because you are using a protonated solvent, so there is no deuterated lock signal available. Modern spectrometers possess sufficient field stability for the duration of most 2H NMR experiments without a lock.[1]
Q4: How can I shim the magnet without a deuterium lock signal?
A4: Since the experiment is run unlocked, you cannot shim on a deuterium signal. Instead, you can utilize the proton signal from your non-deuterated solvent. One common method is to perform proton gradient shimming.[1][3] Alternatively, you can manually shim on the Free Induction Decay (FID) of the proton signal to maximize its length and shape.[1] Some protocols also suggest shimming on a separate sample containing a deuterated solvent, saving the shim values, and then running your sample unlocked with those settings.[1]
Troubleshooting Guide: A Step-by-Step Approach to Low S/N
If you are experiencing a low signal-to-noise ratio in your 2H NMR spectrum, follow this systematic guide to identify and rectify the issue.
References
Technical Support Center: Managing Water Contamination in Deuterated NMR Solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for removing water contamination from deuterated NMR solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated solvent showing a significant water peak in the 1H NMR spectrum?
A1: Water contamination in deuterated NMR solvents is a common issue. Several factors can contribute to this:
-
Hygroscopic Nature of Solvents: Many deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This is especially true for solvents like DMSO-d6, methanol-d4, and acetone-d6.
-
Contaminated Glassware: Residual moisture on the surface of NMR tubes, pipettes, and vials can introduce water into your sample.[1][2][3]
-
Atmospheric Exposure: Preparing your NMR sample in an open lab environment exposes the solvent to atmospheric moisture.
-
Interstitial Water in NMR Tubes: The glass of NMR tubes can trap water molecules within its structure, which can then leach into your solvent.[4]
Q2: What is the simplest way to minimize water contamination during sample preparation?
A2: The simplest methods involve careful handling and preparation techniques:
-
Use High-Quality Solvents: Start with a fresh, high-quality deuterated solvent from a reputable supplier, preferably in single-use ampules.[5]
-
Proper Glassware Preparation: Dry all glassware, including NMR tubes and pipettes, in an oven at a high temperature (e.g., 150 °C) for several hours and allow them to cool in a desiccator before use.[1][5]
-
Inert Atmosphere: Whenever possible, handle deuterated solvents and prepare your samples under a dry, inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon.[1][6]
-
Pre-rinse Glassware: Rinsing the NMR tube and pipette with a small amount of the deuterated solvent before preparing the final sample can help to remove trace amounts of water.[1]
Q3: Can I reuse deuterated solvents after my experiment?
A3: While it is possible to recover and redry deuterated solvents, it is generally not recommended for high-purity applications. The process of recovering the solvent can introduce impurities, and repeated drying may not be as effective. For applications requiring the highest purity, it is best to use fresh solvent.
Q4: Are there any safety precautions I should be aware of when drying deuterated solvents?
A4: Yes, safety is paramount.
-
Always consult the Safety Data Sheet (SDS) for the specific solvent and drying agent you are using.[7]
-
When using reactive drying agents like calcium hydride or sodium metal, perform the procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Be aware of incompatible combinations, for example, do not use sodium metal with chlorinated solvents like chloroform-d (B32938) or dichloromethane-d2 (B32916) due to the risk of explosion.[6]
-
Distillations should be performed with appropriate care, using proper glassware and heating mantles, and should not be left unattended.
Troubleshooting Guide
Issue: A large water peak is still present after drying with molecular sieves.
-
Possible Cause 1: Inactive Molecular Sieves. The molecular sieves may not have been properly activated or have become saturated with water from the atmosphere.
-
Solution: Ensure your molecular sieves are fully activated before use. See the detailed protocol below for activating molecular sieves. Store activated sieves in a desiccator or under an inert atmosphere.
-
-
Possible Cause 2: Insufficient Contact Time or Amount. The solvent may not have been in contact with the sieves for long enough, or an insufficient amount of sieves was used.
-
Solution: Allow the solvent to stand over the molecular sieves for at least 24 hours.[6] A general guideline is to use 10-20% of the solvent volume in sieves (e.g., 1-2 grams for 10 mL of solvent).
-
-
Possible Cause 3: Inappropriate Sieve Type. The pore size of the molecular sieves may not be appropriate for the solvent.
-
Solution: Use 3Å molecular sieves for solvents like methanol (B129727) and acetonitrile, as larger pore sizes can also adsorb the solvent molecules.[9] For most other common deuterated solvents, 4Å sieves are suitable.[9]
-
Issue: The baseline of the NMR spectrum is distorted or broad after drying.
-
Possible Cause: Particulate Matter from Drying Agent. Fine particles from the molecular sieves or other solid drying agents may be suspended in the solvent.
-
Solution: After drying, carefully decant or filter the solvent away from the drying agent. A pipette with a small plug of glass wool can be used for filtration.[10]
-
Quantitative Data on Drying Efficiency
The following table summarizes the approximate residual water content in common organic solvents after treatment with various drying agents. While this data is for non-deuterated solvents, it serves as a valuable reference for the expected efficiency of these methods for their deuterated counterparts. The final water content can be verified using Karl Fischer titration.[11]
| Solvent | Drying Agent | Treatment Time | Residual Water (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 48 hours | < 10 |
| Dichloromethane (DCM) | Calcium Hydride (reflux) | 2 hours | ~13 |
| Acetonitrile | 3Å Molecular Sieves | 1 week | < 30 |
| Methanol | 3Å Molecular Sieves (20% m/v) | 5 days | ~10 |
| Methanol | Magnesium/Iodine | Reflux | ~54 |
| Toluene | Sodium/Benzophenone | Reflux | ~34 |
Data compiled from various sources.[12][13][14]
Experimental Protocols
Protocol 1: Activation of Molecular Sieves
-
Preparation: Place the required amount of molecular sieves (3Å or 4Å) in a round-bottom flask or a heat-resistant beaker.[9][15]
-
Heating: Heat the sieves in an oven at 300-320 °C for at least 15 hours.[15] Alternatively, for smaller batches, heat the sieves in a Schlenk flask under vacuum (180-200 °C) for 8-12 hours.[9]
-
Cooling: After heating, allow the sieves to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon to prevent re-adsorption of atmospheric moisture.[9]
-
Storage: Store the activated sieves in a tightly sealed container, preferably in a desiccator or a glovebox.
Protocol 2: Drying Deuterated Solvents with Activated Molecular Sieves
-
Addition of Sieves: In a dry flask, add freshly activated molecular sieves (10-20% of the solvent volume).
-
Solvent Transfer: Add the deuterated solvent to the flask under an inert atmosphere if possible.
-
Drying: Seal the flask and allow it to stand for at least 24 hours. Occasional gentle swirling can improve drying efficiency.[6]
-
Dispensing: Carefully decant or filter the dry solvent into a clean, dry storage container or directly into the NMR tube.
Protocol 3: Drying Deuterated Solvents with Calcium Hydride and Distillation (for non-chlorinated solvents)
-
Initial Setup: In a fume hood, add the deuterated solvent to a dry round-bottom flask equipped with a magnetic stir bar. Add calcium hydride (CaH2) powder (approximately 10-20 g per liter of solvent).[8][13]
-
Reflux: Under a dry nitrogen or argon atmosphere, gently reflux the solvent over the calcium hydride for at least 2 hours.[13] For highly hygroscopic solvents like DMSO-d6, stirring for 24 hours at room temperature is recommended before distillation.[6]
-
Distillation: Assemble a distillation apparatus. Discard the initial fraction of the distillate, as it may contain residual water.[13]
-
Collection and Storage: Collect the dry solvent in a clean, dry receiving flask. The freshly distilled solvent should be stored over activated molecular sieves in a tightly sealed container under an inert atmosphere.[16]
Decision-Making Workflow for Solvent Drying
The following diagram provides a logical workflow to help you choose the most appropriate method for drying your deuterated NMR solvent.
Caption: Decision workflow for selecting a suitable drying method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.dal.ca [cdn.dal.ca]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. content.protocols.io [content.protocols.io]
- 14. youtube.com [youtube.com]
- 15. sciencing.com [sciencing.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NMR Shimming with N-Methylacetamide-d3-1 Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Nuclear Magnetic Resonance (NMR) shimming using N-Methylacetamide-d3-1 samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is proper shimming crucial for high-quality NMR data?
A1: Proper shimming is essential for achieving a homogeneous magnetic field across the sample volume. A homogeneous field is critical for obtaining spectra with high resolution, sharp spectral lines, and good sensitivity. Poor shimming leads to broadened peaks, distorted line shapes, and reduced signal-to-noise, which can obscure important structural information and lead to inaccurate quantitative analysis.[1][2]
Q2: What is this compound, and why might it be used as a shimming sample?
A2: this compound is a deuterated version of N-Methylacetamide. While specific protocols for its use as a primary shimming standard are not widely documented, deuterated compounds are commonly used in NMR for the lock system, which maintains the stability of the magnetic field. A separate, well-characterized shimming sample is often used to optimize the magnetic field homogeneity before analyzing the sample of interest. An ideal shimming sample provides a strong, sharp, single resonance, and this compound, with its simple proton spectrum, could potentially serve this purpose.
Q3: What are the main differences between manual and automated (gradient) shimming?
A3: Manual shimming involves an operator iteratively adjusting the current in the shim coils while observing the lock level or the free induction decay (FID) to maximize the field homogeneity. This process can be time-consuming and requires a skilled operator. Automated shimming, such as gradient shimming, uses pulsed field gradients to map the magnetic field inhomogeneity and then automatically calculates and applies the necessary corrections to the shim coils. Gradient shimming is generally faster and can often achieve a higher level of homogeneity, especially for higher-order shims.[1]
Q4: How often should the shims be adjusted?
A4: Shims should be adjusted for every new sample, as variations in sample tubes, solvent, and sample positioning can affect the magnetic field homogeneity.[2][3] It is also good practice to re-shim if the temperature of the sample has changed significantly or if the instrument has not been used for an extended period. For long experiments, it may be necessary to periodically check and readjust the shims.
Troubleshooting Guides
Poor lineshape is a common issue in NMR spectroscopy. The following table summarizes common symptoms, their potential causes, and corrective actions. The shape of the NMR peak can often provide clues as to which shims require adjustment.[3][4]
| Symptom | Potential Cause(s) | Corrective Action(s) | Expected Linewidth (at half-height) for a well-shimmed standard sample |
| Broad, symmetrical peak | Poor Z1 and Z2 shims (low-order axial). Sample concentration too high. Presence of paramagnetic impurities. | Iteratively adjust Z1 and Z2 shims to maximize the lock level or FID. Dilute the sample. Ensure the sample is free of paramagnetic contaminants. | < 0.5 Hz |
| Peak with a "hump" or shoulder on one side (asymmetrical) | Poor even-order axial shims (Z2, Z4). Poor lock phase. | Adjust Z2 and Z4 shims. Re-adjust the lock phase. | < 0.5 Hz |
| Distorted peak base (broad at the bottom) | Poor higher-order axial shims (Z3, Z5). | Adjust Z3 and Z5 shims. Note that higher-order shims should be adjusted after lower-order shims are optimized. | < 0.5 Hz |
| Spinning sidebands | Poor non-spinning (radial) shims (X, Y, XY, etc.). Inhomogeneous sample (precipitate, bubbles). Dirty or scratched NMR tube. | Adjust non-spinning shims. Ensure the sample is homogeneous and the NMR tube is clean and of high quality. | Not Applicable |
| Split peaks (not due to coupling) | Severe inhomogeneity. | Re-shim from the beginning, starting with on-axis shims and then moving to off-axis shims. Check sample preparation. | Not Applicable |
Experimental Protocols
Protocol for Preparing a Standard Shimming Sample
-
Materials:
-
High-quality 5 mm NMR tube
-
Acetone-d6 (99.9 atom % D)
-
Chloroform (B151607) (or this compound)
-
Micropipette
-
-
Procedure:
-
Ensure the NMR tube is clean and dry.
-
Prepare a 0.1% (v/v) solution of the standard in the deuterated solvent. For example, add 1 µL of chloroform to 1 mL of acetone-d6.
-
Transfer approximately 0.6 mL of the solution into the NMR tube. The sample height should be around 4-5 cm.
-
Cap the NMR tube and carefully invert it several times to ensure the solution is homogeneous.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spinner turbine.
-
Protocol for Manual NMR Shimming
-
Instrument Setup:
-
Insert the prepared shimming sample into the magnet.
-
Start the sample spinning at the recommended rate (typically 20 Hz).
-
Lock onto the deuterium (B1214612) signal of the solvent. Adjust the lock power and gain to obtain a stable lock signal that is not saturated (typically around 70-80% of the maximum).
-
Acquire a preliminary 1H spectrum to observe the initial lineshape.
-
-
Shimming Procedure:
-
Begin by adjusting the low-order on-axis shims, Z1 and Z2.
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to further maximize the lock level.
-
Iterate between adjusting Z1 and Z2 until no further improvement in the lock level is observed. This is because these shims can interact with each other.[1]
-
Acquire another 1H spectrum and observe the lineshape.
-
If the peak is symmetrical but broad at the base, adjust the higher-order on-axis shims (Z3, Z4, Z5) iteratively, re-optimizing the lower-order shims after each adjustment.
-
If the peak is asymmetrical, adjust the even-order on-axis shims (Z2, Z4) and check the lock phase.
-
If spinning sidebands are present, stop the spinning and adjust the non-spinning shims (X, Y, XZ, YZ, etc.) to minimize them. Then, restart spinning and re-optimize the on-axis shims.
-
Continue this iterative process until the narrowest possible symmetrical peak is achieved.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the NMR shimming process.
Caption: A workflow diagram illustrating the major steps involved in the NMR shimming process.
Caption: A logic diagram for troubleshooting common NMR shimming issues based on observed lineshapes.
References
Issues with N-Methylacetamide-d3-1 stability and storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of N-Methylacetamide-d3-1. For researchers, scientists, and drug development professionals, maintaining the isotopic and chemical purity of deuterated compounds is critical for reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Degradation or Loss of Deuterium (B1214612) Label Detected by Mass Spectrometry
If you observe a decrease in the isotopic purity of your this compound sample over time, it is likely due to hydrogen-deuterium (H-D) exchange.
-
Possible Cause: Exposure to atmospheric moisture or protic solvents (e.g., water, methanol). Deuterated compounds are often hygroscopic and can readily absorb water from the air.[1][2] The deuterium atoms on the acetyl group of this compound can be exchanged with protons from these sources.
-
Solution:
-
Strict Anhydrous Conditions: Handle the compound under a dry, inert atmosphere such as nitrogen or argon.[2]
-
Proper Storage: Store the solid compound in a tightly sealed vial, preferably within a desiccator containing a suitable drying agent.
-
Use Deuterated Solvents: When preparing solutions, use anhydrous, deuterated solvents to minimize H-D exchange.
-
Minimize Exposure: If possible, use single-use ampoules or aliquots to avoid repeated exposure of the bulk material to the atmosphere.[2]
-
Issue 2: Inconsistent Experimental Results
Inconsistent results in assays or analytical measurements can often be traced back to issues with sample integrity.
-
Possible Cause 1: Isotopic Dilution: As described above, H-D exchange can lead to a mixed population of deuterated and non-deuterated molecules, affecting any measurements sensitive to isotopic mass.
-
Solution 1: Re-evaluate your handling and storage procedures to eliminate sources of proton contamination. Refer to the solutions for Issue 1.
-
Possible Cause 2: Chemical Degradation: Exposure to incompatible substances or harsh conditions can cause the molecule to break down.
-
Solution 2:
-
Store away from excessive heat, as thermal decomposition can occur, potentially generating carbon and nitrogen oxides.[4][5]
-
If preparing solutions, ensure the solvent is compatible and does not promote hydrolysis or other reactions. N,N-Dimethylacetamide, a related compound, is known to hydrolyze in the presence of acids.[6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][7] To further protect against isotopic exchange, storage under an inert gas like nitrogen or argon inside a desiccator is highly recommended.[1][8] While some suppliers suggest room temperature storage, keeping it in a cool environment will further minimize degradation risks.
Q2: My this compound is a solid, but it appears wet or has liquefied. What should I do?
N-Methylacetamide has a low melting point (26-30.6 °C) and is hygroscopic, meaning it readily absorbs moisture from the air.[4][9] If the ambient temperature is near its melting point or if it has been exposed to humid air, it may appear as a liquid or semi-solid. This indicates potential water contamination, which can facilitate H-D exchange. The sample should be dried under high vacuum (taking care not to sublime the material) and subsequently stored under stringent anhydrous conditions.
Q3: Can I use protic solvents like methanol (B129727) or water to dissolve this compound?
Using protic solvents is strongly discouraged unless they are also deuterated (e.g., D2O, Methanol-d4). Protic solvents contain exchangeable protons that will readily swap with the deuterium atoms on your compound, leading to a loss of isotopic purity.[2] If your experiment requires a protic solvent, use the corresponding deuterated version.
Q4: How can I verify the isotopic purity of my this compound?
The most common methods for verifying isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]
-
¹H NMR: In ¹H NMR, the signal corresponding to the acetyl methyl protons should be significantly diminished or absent compared to the N-methyl signal. The presence of a signal at the acetyl methyl chemical shift would indicate back-exchange with protons.
-
Mass Spectrometry: MS can precisely determine the molecular weight of the compound, confirming the presence of the deuterium atoms. A mixture of isotopologues (molecules with different numbers of deuterium atoms) would indicate isotopic dilution.
Data and Protocols
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool Place | N-Methylacetamide has a low melting point (26-30.6 °C).[4][9] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents H-D exchange with atmospheric moisture and minimizes oxidation.[2][8] |
| Container | Tightly Sealed Vial | Prevents ingress of moisture and air.[3][7] |
| Location | Desiccator / Dry Cabinet | Ensures a low-humidity environment.[2] |
| Light | Protect from Light | A general best practice for deuterated compounds to prevent potential photodegradation.[2] |
Experimental Protocol: Stability Assessment by ¹H NMR
This protocol outlines a method to assess the stability of this compound in a non-deuterated solvent over time.
Objective: To quantify the rate of hydrogen-deuterium exchange when exposed to a protic solvent.
Materials:
-
This compound
-
Anhydrous deuterated solvent for reference spectrum (e.g., Chloroform-d)
-
High-purity anhydrous protic solvent (e.g., Methanol)
-
NMR tubes, dried overnight in an oven and cooled in a desiccator[2]
-
Inert atmosphere glove box or glove bag
Procedure:
-
Time Zero (T=0) Sample:
-
Inside an inert atmosphere glove box, accurately weigh a small amount of this compound into a clean, dry NMR tube.
-
Add the appropriate volume of anhydrous deuterated solvent (e.g., Chloroform-d).
-
Seal the NMR tube.
-
Acquire a ¹H NMR spectrum immediately. This will serve as your baseline for isotopic purity.
-
-
Experimental Sample Preparation:
-
In the glove box, prepare a stock solution of this compound in the chosen anhydrous protic solvent (e.g., Methanol).
-
Transfer an aliquot of this solution to a dried NMR tube and seal it.
-
-
Time-Course Monitoring:
-
Acquire a ¹H NMR spectrum of the experimental sample at regular intervals (e.g., T=1h, 6h, 24h, 48h).
-
Store the NMR tube under controlled temperature and light conditions between measurements.
-
-
Data Analysis:
-
Integrate the peak corresponding to the N-methyl protons and the peak that appears at the chemical shift for the acetyl methyl protons (resulting from H-D exchange).
-
Calculate the percentage of deuterium loss at each time point relative to the stable N-methyl signal.
-
Visual Guides
Troubleshooting Workflow for Stability Issues
This diagram outlines the logical steps to diagnose and resolve stability problems with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Poor Lock Signal with Deuterated Solvents in NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor lock signal in Nuclear Magnetic Resonance (NMR) spectroscopy when using deuterated solvents.
Frequently Asked Questions (FAQs)
Q1: What is the function of the lock in an NMR spectrometer?
The lock system in an NMR spectrometer uses the deuterium (B1214612) (²H) signal from the deuterated solvent to stabilize the magnetic field.[1][2] The spectrometer continuously monitors the resonance frequency of the deuterium and adjusts the magnetic field to counteract any drift, ensuring the field remains constant throughout the experiment.[1][3] This is crucial for obtaining high-resolution spectra, especially during long acquisitions, as it prevents peak broadening and distortion.[1][3]
Q2: Why is a poor lock signal a problem?
A weak or unstable lock signal can lead to several issues during an NMR experiment:
-
Failed Experiments: The spectrometer may be unable to initiate or complete an experiment if it cannot maintain a stable lock.
-
Poor Spectral Quality: An unstable lock can result in broadened spectral lines, reduced resolution, and distorted peak shapes.[3][4]
-
Inaccurate Chemical Shifts: If the magnetic field is not properly locked, the chemical shift referencing can be incorrect.
-
Difficult Shimming: A strong, stable lock signal is essential for efficient shimming of the magnetic field to achieve high homogeneity.[3][5] If the lock level is too low (e.g., less than 10-20% after initial setup), shimming will be difficult and may not be effective.[3][6]
Q3: What are the most common causes of a poor or absent lock signal?
The most frequent reasons for lock problems are related to the sample itself or the spectrometer setup. These include:
-
Improper Sample Preparation: This is a leading cause and can involve incorrect sample volume, the presence of solid particles, high sample concentration leading to viscosity, or air bubbles.[7][8][9]
-
Inadequate Deuterated Solvent: Using a non-deuterated solvent, an insufficient amount of deuterated solvent, or a solvent with a very weak deuterium signal can prevent the system from locking.[8][10]
-
Poor Shimming: If the initial magnetic field homogeneity is very poor, the lock signal may be too broad to be detected.[8][10]
-
Incorrect Lock Parameters: Settings such as lock power, lock gain, and lock phase may not be optimized for the specific solvent and spectrometer.[10][11]
-
Hardware or Software Issues: Less commonly, problems with the spectrometer's electronics or software can lead to lock failure.[12][13]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of "No Lock" Errors
This guide provides a step-by-step approach when the spectrometer fails to achieve a lock.
Step 1: Verify Sample Preparation
Proper sample preparation is the first and most critical step to check.[11][14]
| Parameter | Recommendation | Common Issues |
| Deuterated Solvent | Ensure a deuterated solvent is being used and is the correct one selected in the software.[8][12] | Forgetting to add deuterated solvent; selecting the wrong solvent in the setup. |
| Sample Volume | Adjust sample height to the manufacturer's recommendation (typically 4-5 cm, or ~0.6-0.7 mL for a standard 5 mm tube).[6][7][15] | Sample too short or too long, making shimming difficult.[6][7] |
| Sample Position | Use a depth gauge to ensure the sample is correctly positioned within the NMR probe's coil.[8][12] | Incorrect positioning leads to a weak signal. |
| Particulates | Filter the sample to remove any suspended solids.[7][8] | Solid particles disrupt magnetic field homogeneity, broadening the signal.[7] |
| Concentration | Dilute highly concentrated or viscous samples.[8] | High viscosity leads to broader lines. |
| NMR Tube Quality | Use clean, high-quality NMR tubes without scratches or chips.[7][16] | Imperfections in the tube can distort the magnetic field.[16] |
Step 2: Check Basic Spectrometer and Software Settings
If the sample is prepared correctly, review the initial software and hardware settings.
-
Load Standard Shims: Begin by loading a default or recent, reliable shim file for your probe.[10][14] This provides a good starting point for magnetic field homogeneity.
-
Check Solvent Selection: Double-check that the correct deuterated solvent is selected in the acquisition software.[10][12]
-
Reset Communications: On some systems, resetting the communication between the computer and the spectrometer console (e.g., using commands like 'ii' on Bruker systems) can resolve issues.[12][14]
Step 3: Manual Lock Procedure
If automatic locking fails, a manual approach is often successful.
-
Turn Off Automatic Lock: Disable the automatic lock feature.[14]
-
Adjust Lock Gain and Power: Increase the lock gain to maximum and temporarily increase the lock power to make it easier to find the signal.[8][10] Be aware that excessive power can lead to signal saturation.[11][13]
-
Find the Signal (Adjusting Field/Z0): Manually adjust the field offset (often labeled as 'Field' or 'Z0') until you see the characteristic sine wave of the lock signal. The frequency of the wave indicates how far off-resonance you are; adjust Z0 to reduce the number of cycles until it appears as a flat line or a single broad "step".[3][10]
-
Optimize Lock Phase: Once the signal is found, adjust the lock phase to maximize the lock level. An incorrect phase can significantly reduce the lock signal or prevent locking.[6][17]
-
Engage Lock and Refine Parameters: Turn the lock on. Once locked, reduce the lock power to a stable level (to avoid saturation) and fine-tune the gain to keep the lock level high (e.g., >60-80%) but not maxed out.[16][18]
A visual workflow for this troubleshooting process is provided below.
Guide 2: Addressing an Unstable or Dropping Lock Signal
An unstable lock signal, where the level fluctuates or suddenly drops, can also compromise an experiment.
Q: My lock signal is jumping up and down. What should I do?
An erratic lock signal is often due to saturation.[19]
-
Reduce Lock Power: This is the most common solution. High lock power can saturate the deuterium signal, leading to instability.[11][13][20] Reduce the power until the lock level is stable.
-
Adjust Lock Phase: An incorrect lock phase can also cause instability. Re-optimize the phase for maximum lock level.[20]
-
Check Sample Spinning: If you are spinning the sample, ensure the spin rate is stable and not causing vibrations.
Q: The lock signal was stable, but it dropped during my experiment. Why?
A sudden drop in the lock signal can be caused by several factors:
-
Temperature Changes: If you are running a variable temperature (VT) experiment, changes in temperature can affect the probe tuning and shims, leading to a loss of lock. It is best to lock and shim at the target temperature.[14]
-
Gradient Pulses: Some pulse sequences that use strong magnetic field gradients can temporarily disrupt the lock. This is sometimes normal for specific experiments like certain NOESY or TOCSY variations.[13]
-
Sample Precipitation: If your sample begins to precipitate out of solution over time, this will severely impact the magnetic field homogeneity and can cause the lock to fail.[16]
The logical relationship between lock parameters is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Manual Shimming Using the Lock Signal
Good shimming is essential for a strong lock signal and high-resolution spectra.[5] This iterative process aims to maximize the lock level by adjusting the currents in the shim coils to improve the magnetic field homogeneity.[3]
Prerequisites:
-
A properly prepared sample is inserted and positioned in the magnet.
-
The system is locked, even if the lock level is initially low. A lock level of at least 10-20% is recommended to start.[3]
Methodology:
-
Load a Standard Shim File: Always begin by loading a probe-specific shim file to establish a reasonable starting point for the magnetic field.[10][16]
-
Start with On-Axis (Z) Shims:
-
Focus on the lock level display.
-
Begin by adjusting the lower-order Z shims (Z1, then Z2), as these typically have the most significant impact.[16]
-
Adjust Z1 to maximize the lock level.
-
Adjust Z2 to maximize the lock level.
-
Repeat the adjustment of Z1 and Z2, as they are interactive. Continue this iterative process until no further improvement in the lock level is observed.
-
Proceed to higher-order Z shims (Z3, Z4) if necessary, repeating the iterative maximization process.
-
-
Adjust Non-Spinning (X, Y) Shims (If Necessary):
-
These shims are adjusted if you observe large spinning sidebands in a proton spectrum.[16] For many modern experiments, sample spinning is off, and these shims are more critical.
-
If the sample is spinning, turn the spinning off.
-
Interactively adjust the first-order (X, Y) and second-order (XZ, YZ) shims to further maximize the lock level.
-
After adjusting non-spinning shims, it is often necessary to re-optimize the Z shims.
-
-
Final Assessment: The quality of the shim is ultimately judged by the line shape and resolution of a known singlet peak in a proton spectrum (e.g., residual solvent peak or TMS).[16]
Protocol 2: Preparing a High-Quality NMR Sample
This protocol outlines best practices for sample preparation to ensure a strong and stable lock signal.
Materials:
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
Analyte
-
Pipette and filter (e.g., a Pasteur pipette with a small plug of glass wool or cotton)[7][21]
Methodology:
-
Dissolve the Sample: Weigh an appropriate amount of your analyte (typically 5-20 mg for ¹H NMR) and dissolve it completely in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9] Gentle vortexing or sonication can aid dissolution.
-
Filter the Solution: To remove any dust or particulate matter, filter the solution directly into the NMR tube.[7] This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[7]
-
Check Sample Volume: Ensure the final volume of the solution in the NMR tube corresponds to a height of 4-5 cm.[6][9] Use a ruler or depth gauge for accuracy.
-
Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[9] Cap the tube securely to prevent solvent evaporation.[7]
-
Final Check: Before inserting the sample into the magnet, hold the tube up to the light to ensure there are no air bubbles or visible particulates in the solution.[9]
References
- 1. What is lock? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. University of Ottawa NMR Facility Blog: Weak Lock Signals and Distorted NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. scribd.com [scribd.com]
- 6. Lock failure or bad lineshape | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. Trouble Shooting Page [nmr.ucsd.edu]
- 11. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. researchgate.net [researchgate.net]
- 14. NMR Useful Tips [uwyo.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. manoa.hawaii.edu [manoa.hawaii.edu]
- 19. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 20. nmr.chem.umn.edu [nmr.chem.umn.edu]
- 21. How to make an NMR sample [chem.ch.huji.ac.il]
Preventing ADC overflow error in NMR with high concentration samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve ADC overflow errors in NMR experiments, particularly when working with high-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is an ADC overflow error in NMR?
An ADC (Analog-to-Digital Converter) overflow error occurs when the NMR signal received from the sample is too strong for the instrument's detector system to handle.[1][2][3][4] The signal is first amplified by the receiver, and if the resulting intensity exceeds the dynamic range of the ADC, the converter becomes saturated.[4] This leads to a "clipping" of the Free Induction Decay (FID), resulting in a distorted spectrum with artifacts that can range from subtle baseline distortions to severe peak shape distortions and the appearance of spurious peaks.[1][4][5]
Q2: What are the common causes of ADC overflow with high-concentration samples?
High-concentration samples inherently produce a strong NMR signal, which is the primary cause of ADC overflow.[2][6] Several factors related to both the sample and the experimental setup can exacerbate this issue:
-
High Analyte Concentration: The most direct cause, as more analyte molecules contribute to a stronger overall signal.[2][7]
-
High Receiver Gain (RG): The receiver gain amplifies the NMR signal before it reaches the ADC. If the gain is set too high, even a moderately strong signal can be amplified beyond the ADC's limit.[1][8][9]
-
Large Pulse Width (Flip Angle): A 90° pulse provides the maximum signal intensity.[10][11] Using a pulse width that corresponds to a 90° flip angle on a concentrated sample will generate a very strong signal that can easily lead to overflow.
-
Strong Solvent Signal: If the solvent is not fully deuterated or if the sample contains a large amount of a protonated solvent (like water in a protein sample), the intense solvent peak can cause the ADC to overflow, obscuring the signals from the analyte of interest.[12]
Q3: How can I tell if I have an ADC overflow error?
Most NMR software, like Bruker's TopSpin, will display an "ADC overflow" or "Receiver overflow" error message during or after the acquisition.[1][2] Visually, a clipped FID is a tell-tale sign. In the processed spectrum, you may observe:
-
Distorted peak shapes.
-
A non-flat baseline.
-
The presence of unexpected signals or artifacts.
Q4: What is the first thing I should do if I encounter an ADC overflow error?
The most immediate and common solution is to reduce the receiver gain (RG).[1][2] You can do this manually in the acquisition parameters. Many modern spectrometers have an automatic gain setting (e.g., the rga command in TopSpin) which attempts to optimize the gain.[13][14][15] However, for very concentrated samples, the automatic routine might still set the gain too high, or it might fail, requiring manual intervention.[3]
Q5: Adjusting the receiver gain didn't work, or it's already at its minimum. What's next?
If reducing the receiver gain is insufficient, the next step is to reduce the intensity of the initial NMR signal being generated. This can be achieved by:
-
Reducing the pulse width (flip angle): Instead of a 90° pulse, use a smaller flip angle, such as 30° or 45°.[2][16] This will decrease the magnitude of the transverse magnetization and thus the signal intensity. You can achieve this by reducing the pulse width (pw or p1 parameter).[1][3]
-
Diluting your sample: If possible, diluting the sample is a straightforward way to reduce the signal strength.[1] However, this may not be ideal for samples that are scarce or for experiments where high concentration is necessary.
-
Using solvent suppression techniques: If the overflow is caused by a strong solvent signal, employ a solvent suppression pulse sequence.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to preventing and resolving ADC overflow errors.
Proactive Measures: Preventing ADC Overflow Before Acquisition
-
Sample Preparation:
-
For routine ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical.[17][18] For highly soluble compounds, start with a lower concentration if you anticipate a very strong signal.
-
Ensure the sample is fully dissolved and free of solid particles, as this can affect spectral quality.[17][19]
-
For quantitative NMR (qNMR), precise and accurate weighing of the sample and internal standard is crucial.[20][21]
-
-
Initial Experiment Setup:
-
Use a smaller flip angle: Instead of starting with a 90° pulse, use a 30° or 45° pulse for your initial test acquisition.
-
Manual gain adjustment: Before running an automatic gain adjustment, you can manually set a low receiver gain value to be safe.
-
Reactive Measures: Troubleshooting an ADC Overflow Error
If you encounter an ADC overflow error, follow this workflow:
Caption: Troubleshooting workflow for ADC overflow errors.
Experimental Protocols
Protocol 1: Calibrating the 90° Pulse Width (p1)
Accurately knowing the 90° pulse width is crucial for many experiments and for controlling signal intensity. Since it is easier to find a null signal than a maximum signal, the 360° pulse width is often calibrated first, and the 90° pulse width is calculated from that.[10][11][12][22]
Objective: To determine the 90° pulse width for a given sample and spectrometer.
Procedure (based on Bruker TopSpin):
-
Load a standard 1D proton experiment (e.g., zg).
-
Tune and match the probe for the ¹H channel.
-
Set initial acquisition parameters:
-
ns (number of scans) = 1
-
d1 (relaxation delay) = a value significantly longer than the expected T1 of your sample (e.g., 15-30 seconds) to ensure full relaxation.
-
Set the receiver gain (rg) to a low value manually to avoid overflow during the calibration.
-
-
Acquire a single spectrum with a short pulse width (e.g., p1 = 1 usec) and phase the spectrum correctly.
-
Set up an array experiment to vary the pulse width p1. In TopSpin, this can be done using the popt command or by manually setting up an array.
-
Choose a range for p1 that you expect to contain the 360° pulse. For example, start at 2 µs, with an increment of 2 µs, and 30 steps.
-
-
Run the arrayed experiment.
-
Process and view the arrayed spectra. The signal intensity should follow a sinusoidal pattern.
-
Identify the 360° null: Locate the pulse width where the signal goes from negative to positive, passing through a null (minimal intensity).[12][22][23] This is the 360° pulse width.
-
Calculate the 90° pulse width: Divide the 360° pulse width by 4.[10][11][12][23]
-
p1 (90°) = p1 (360°) / 4
-
References
- 1. NMR Basics [bloch.anu.edu.au]
- 2. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 3. Trouble Shooting Page [nmr.ucsd.edu]
- 4. Useful Information [nmr.ucsd.edu]
- 5. Bruker DRU ADC-overflow warning message in Topspin during HSQCEDETGP - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 6. researchgate.net [researchgate.net]
- 7. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 8. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. University of Ottawa NMR Facility Blog: Receiver Gain and Signal-to-Noise Ratio [u-of-o-nmr-facility.blogspot.com]
- 10. Achieving Great NMR Spectra: What Value Should I Use? [aiinmr.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. 90 Pulse Width Calibration [nmr.chem.ucsb.edu]
- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 14. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 20. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 21. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 22. Stanford University NMR Facility [web.stanford.edu]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Handling Hygroscopic Deuterated Compounds
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and detailed protocols for handling hygroscopic deuterated compounds to ensure experimental accuracy and sample integrity.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean and why are many deuterated compounds affected?
A: A hygroscopic material is a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] Many deuterated solvents and compounds are hygroscopic due to their chemical structure and their manufacturing process, which often involves heavy water (D₂O).[3] This absorbed moisture can compromise the quality and efficacy of the compound, leading to issues like clumping, inaccurate measurements, and unwanted chemical reactions.[2][4]
Q2: What are the primary risks of moisture contamination in experiments with deuterated compounds?
A: Moisture contamination poses several risks:
-
Inaccurate Stoichiometry: The absorbed water adds weight, leading to errors in weighing and incorrect molar calculations.[2]
-
Compromised NMR Spectra: Water peaks (H₂O or HDO) can obscure important signals in ¹H NMR spectra or interfere with shimming.[5][6]
-
H/D Exchange: Labile protons from contaminating water can exchange with deuterium (B1214612) atoms on the compound, particularly those on heteroatoms (e.g., -OD, -ND), reducing isotopic purity.[7][8]
-
Reaction Failure: The presence of water can inhibit or alter the course of moisture-sensitive reactions.[9]
Q3: What are the best general storage practices for hygroscopic deuterated compounds?
A: Proper storage is the first line of defense against moisture.[10]
-
Airtight Containers: Always store compounds in tightly sealed containers. Using parafilm to further seal the cap is a good practice.[10][11]
-
Desiccators: Store containers inside a desiccator containing an active drying agent (desiccant) like silica (B1680970) gel or calcium chloride.[1][11] A vacuum desiccator is even more effective.[12]
-
Inert Atmosphere: For highly sensitive materials, storing under a dry, inert atmosphere (e.g., nitrogen or argon) in a glove box or glove bag is recommended.[1][7]
-
Controlled Temperature: Many deuterated compounds should be stored at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Always consult the manufacturer's certificate of analysis for specific recommendations.[7][8]
Q4: How can I minimize moisture exposure while weighing a hygroscopic solid?
A: Work quickly and efficiently.[10] For highly sensitive compounds, weighing should be performed in a controlled environment like a glove box with a dry atmosphere.[12] If a glove box is unavailable, weigh the compound promptly after removing it from the desiccator and immediately seal the stock bottle and the container with the weighed sample.
Troubleshooting Guides
This section addresses common problems encountered during experiments.
Issue 1: A large, unexpected water peak appears in my ¹H NMR spectrum.
This is one of the most common issues. The source of the water can be the compound, the solvent, or the NMR tube.[5]
Troubleshooting Steps:
-
Check the Solvent: Run a ¹H NMR spectrum of the deuterated solvent alone. Many NMR solvents are hygroscopic and will absorb atmospheric moisture over time once the bottle is opened.[6]
-
Dry the NMR Tube: Standard NMR tubes can have a film of moisture on the glass surface. Dry tubes in an oven (e.g., at 150°C) for several hours and cool them in a desiccator just before use.[13][14]
-
Dry the Sample: If the compound itself is the source of water, it must be dried. This can be done by placing it under a high vacuum for several hours or by lyophilization if it was previously dissolved in water.[15]
-
Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the NMR solvent bottle to absorb residual water. Allow the solvent to stand over the sieves for a few hours before use.[16] This can reduce water content significantly.
Troubleshooting Logic for Water Contamination in NMR
Caption: Decision tree for troubleshooting water contamination in NMR spectra.
Issue 2: My solid compound has become clumpy or turned into a paste.
This is a clear sign of significant water absorption.[4]
Troubleshooting Steps:
-
Assess Stability: Determine if the compound is stable enough to be dried. Some hydrated compounds may decompose upon heating.[10] Always consult the Safety Data Sheet (SDS).[17]
-
Drying Procedure: If stable, the compound can be dried by heating gently in a vacuum oven.[10] Alternatively, placing it under a high vacuum in a desiccator for an extended period can remove absorbed water.
-
Improve Storage: After drying, immediately transfer the compound to a more secure storage environment. Use a new, dry container, seal it tightly with parafilm, and place it in a desiccator with fresh, active desiccant.[1][12] For very sensitive materials, transfer and storage in a glove box is the best option.
Data Presentation
Table 1: Common Deuterated Solvents and Water Content
This table summarizes typical residual water levels in new bottles of common deuterated NMR solvents and the approximate ¹H NMR chemical shift of the resulting H₂O/HDO peak. Note that chemical shifts can vary with temperature, pH, and concentration.[16][18]
| Deuterated Solvent | Formula | Typical Residual Water (ppm) | H₂O/HDO Peak (δ, ppm) | Hygroscopic Nature |
| Acetone-d₆ | (CD₃)₂CO | ~200 | ~2.84 | High |
| Acetonitrile-d₃ | CD₃CN | ~200 | ~2.13 | High |
| Benzene-d₆ | C₆D₆ | ~40 | ~0.40 | Low |
| Chloroform-d | CDCl₃ | ~50 | ~1.56 | Low |
| Deuterium Oxide | D₂O | N/A | ~4.79 | High |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | ~200 | ~3.33 | Very High |
| Methanol-d₄ | CD₃OD | ~200 | ~4.87 | Very High |
| Methylene Chloride-d₂ | CD₂Cl₂ | ~50 | ~1.52 | Low |
| Toluene-d₈ | C₆D₅CD₃ | ~50 | ~0.38 | Low |
Data compiled from multiple sources.[3][16][18] Residual water content is typical for newly opened bottles and can increase significantly after opening.
Experimental Protocols
Protocol 1: Preparing a High-Purity NMR Sample of a Hygroscopic Compound
Objective: To prepare an NMR sample of a hygroscopic deuterated compound while minimizing water contamination.
Methodology:
-
Glassware Preparation: Place the NMR tube and any glass pipettes in an oven at 150°C for at least 4 hours. Transfer the hot glassware directly to a desiccator to cool under a dry atmosphere just before use.[14]
-
Environment Setup: If available, perform all subsequent steps inside a glove box with a dry nitrogen or argon atmosphere.[19] If not, work quickly and efficiently in a low-humidity environment.
-
Sample Weighing: Remove the hygroscopic compound from its desiccator. Weigh the desired amount of the compound directly into the pre-dried NMR tube.
-
Solvent Transfer: Use a dry syringe to withdraw the required volume (typically 0.6-0.7 mL) of deuterated solvent from a Sure/Seal™ bottle or a bottle stored with molecular sieves.[14]
-
Sample Preparation: Add the solvent to the NMR tube containing the compound. Cap the tube immediately.
-
Dissolution: Gently vortex the tube to dissolve the sample. Avoid shaking, which can introduce contaminants from the cap.[14]
-
Analysis: Wipe the outside of the NMR tube and place it in the NMR spectrometer for analysis.
Workflow for Handling Hygroscopic Deuterated Compounds
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. rembe-kersting.com [rembe-kersting.com]
- 3. rototec-spintec.com [rototec-spintec.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Water Contaminants Impact Lab Analyses | Lab Manager [labmanager.com]
- 10. tutorchase.com [tutorchase.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. buchem.com [buchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Stanford University NMR Facility [web.stanford.edu]
- 19. NMR Solvents | Eurisotop [eurisotop.com]
Technical Support Center: Minimizing Matrix Effects with N-Methylacetamide-d3-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in complex samples using N-Methylacetamide-d3-1 as a stable isotope-labeled (SIL) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS analysis?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Methylacetamide (NMA). Its chemical and physical properties are nearly identical to the analyte (NMA), but it has a different mass due to the deuterium (B1214612) labels. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to all samples, calibrators, and quality controls, it co-elutes with NMA and experiences similar variations during sample preparation, chromatography, and ionization. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for these variations and minimizes the impact of matrix effects, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics of this compound as an internal standard?
A2: For reliable quantification, this compound should have high chemical and isotopic purity.[1] High chemical purity ensures that there are no other compounds that could interfere with the analysis. High isotopic purity means that the amount of unlabeled NMA in the internal standard solution is minimal, preventing it from contributing to the analyte signal and causing inaccuracies.
Q3: Can this compound always correct for matrix effects?
A3: While SIL-IS like this compound are the gold standard for compensating for matrix effects, they may not always provide perfect correction.[2] Differential matrix effects can occur if there is a slight chromatographic separation between NMA and this compound, exposing them to different co-eluting matrix components.[1] This is sometimes observed with deuterated standards due to the "isotope effect". Therefore, it is crucial to verify co-elution during method development.
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be consistent across all samples and calibration standards. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte. For example, if your calibration curve for NMA ranges from 1 to 1000 ng/mL, a suitable concentration for this compound could be 100 or 125 ng/mL.[3] The goal is to have a strong, reproducible signal for the internal standard without it being so high that it could suppress the ionization of the analyte at the lower end of the calibration curve.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
Question: My this compound peak area is inconsistent across my sample batch. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure you are using a calibrated pipette and consistent technique when adding the internal standard to each sample. |
| Sample Preparation Variability | Review your sample preparation workflow for any steps that could introduce variability, such as incomplete protein precipitation or inconsistent evaporation. |
| Matrix Effects | Severe matrix effects can still impact the internal standard's signal. Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section. Consider further sample cleanup if necessary. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe or sample loop. Perform an injection precision test with a standard solution. |
| Analyte and IS Competition | At very high concentrations of NMA, it might suppress the ionization of this compound.[4] Dilute samples with high analyte concentrations. |
Issue 2: Poor Chromatography or Co-elution of NMA and this compound
Question: I am observing peak splitting, tailing, or a shift in retention time between NMA and this compound. How can I resolve this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | A slight retention time shift between the deuterated internal standard and the analyte can occur. While often minimal, it can be problematic if it leads to differential matrix effects. |
| Action: Adjust the chromatographic gradient to ensure co-elution. A shallower gradient around the elution time of the analyte and internal standard may improve peak shape and co-elution. | |
| Column Degradation | The column may be degrading or contaminated. |
| Action: Replace the guard column or the analytical column. | |
| Mobile Phase Issues | Incorrect mobile phase composition or pH can affect peak shape. |
| Action: Prepare fresh mobile phase and ensure the pH is correct. |
Issue 3: Inaccurate Quantification or Poor Recovery
Question: My quality control samples are failing, and I suspect issues with my internal standard. What should I investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Purity/Cross-Contribution | The this compound may contain a significant amount of unlabeled NMA, or the analyte may have a naturally occurring isotope that corresponds to the mass of the internal standard. |
| Action: Check the certificate of analysis for the isotopic purity of your internal standard. Analyze a high concentration of the analyte without the internal standard to check for crosstalk, and a sample with only the internal standard to check for the presence of the unlabeled analyte. | |
| In-source Fragmentation or Back-Exchange | Deuterium labels can sometimes be lost in the ion source or exchange with protons from the mobile phase, especially if the mobile phase is acidic.[1] |
| Action: Optimize the ion source parameters to minimize fragmentation. If back-exchange is suspected, consider using a mobile phase with a less acidic pH, if compatible with your chromatography. | |
| Differential Extraction Recovery | Although unlikely for a SIL-IS, it's possible that the extraction efficiency differs between NMA and this compound in certain matrices. |
| Action: Evaluate the recovery of both the analyte and the internal standard by comparing the peak areas in pre-extraction spiked samples to post-extraction spiked samples. |
Experimental Protocols
Protocol 1: Quantification of N-Methylacetamide in Human Plasma
This protocol is adapted from a method for the analysis of N-Methylacetamide in urine and is a general guideline.[5] Method optimization and validation are required for your specific application and matrix.
1. Preparation of Stock and Working Solutions:
-
NMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methylacetamide and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
NMA Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the NMA stock solution with 50:50 methanol:water.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions below).
-
Vortex and transfer to an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical - must be optimized):
-
N-Methylacetamide: Q1 m/z 74.1 -> Q3 m/z 44.1
-
This compound: Q1 m/z 77.1 -> Q3 m/z 46.1
-
Protocol 2: Evaluation of Matrix Effects
The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (NMA) and internal standard (this compound) into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma). Spike the analyte and internal standard into the extracted matrix supernatant before the evaporation step.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction procedure. (This set is used to determine recovery).
2. Analyze the Samples and Calculate the Matrix Factor:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The internal standard-normalized MF should be close to 1 if this compound is effectively compensating for the matrix effects.
Quantitative Data Summary
Table 1: Example Method Validation Parameters for NMA in Urine (Adapted from[5])
| Parameter | Result |
| Linearity Range | 0.05 - 5 mg/L (r ≥ 0.999) |
| Limit of Detection (LOD) | 0.05 mg/L |
| Within-run Accuracy | 96.5% - 109.6% |
| Within-run Precision (RSD) | 3.43% - 10.31% |
Table 2: Hypothetical Matrix Effect Evaluation Data
| Sample Lot | NMA Peak Area (Set B) | NMA Peak Area (Set A) | Matrix Factor (NMA) | IS Peak Area (Set B) | IS Peak Area (Set A) | Matrix Factor (IS) | IS-Normalized MF |
| 1 | 85,000 | 100,000 | 0.85 | 90,000 | 105,000 | 0.86 | 0.99 |
| 2 | 78,000 | 100,000 | 0.78 | 82,000 | 105,000 | 0.78 | 1.00 |
| 3 | 92,000 | 100,000 | 0.92 | 98,000 | 105,000 | 0.93 | 0.99 |
| 4 | 81,000 | 100,000 | 0.81 | 84,000 | 105,000 | 0.80 | 1.01 |
| 5 | 115,000 | 100,000 | 1.15 | 122,000 | 105,000 | 1.16 | 0.99 |
| 6 | 88,000 | 100,000 | 0.88 | 91,000 | 105,000 | 0.87 | 1.01 |
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor NMR Shimming
Welcome to the technical support center for addressing poor shimming results in your NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and achieve high-quality NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor shimming results?
Poor shimming, which leads to broad and distorted spectral lines, can originate from several factors. These can be broadly categorized into three areas: sample preparation, hardware and setup, and the shimming procedure itself.[1][2]
-
Sample Preparation: This is the most frequent source of shimming problems. Issues include incorrect sample volume, high sample concentration leading to viscosity, presence of solid particles, use of poor-quality NMR tubes, and air bubbles.[3][4][5]
-
Hardware and Setup: Problems such as incorrect sample positioning in the coil, a dirty spinner tube, or temperature gradients across the sample can significantly degrade shimming quality.[6][7][8]
-
Shimming Procedure: Ineffective shimming can result from starting with a very poor shim set, not optimizing shims iteratively, or issues with automatic shimming routines like gradient shimming.[9]
Q2: How does sample preparation affect shimming, and what are the best practices?
The quality of your sample is paramount for achieving a homogeneous magnetic field.[3] Field homogeneity is essential for high-resolution NMR.[10]
-
Concentration: Overly concentrated samples can be viscous, leading to line broadening.[4][6] For small molecules (<1000 g/mol ), a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is typical.[4]
-
Volume: The sample volume should be sufficient to cover the length of the NMR coil, typically around 0.6-0.7 mL (4-5 cm height in a standard 5 mm tube).[5][11] Under-filled or over-filled tubes make shimming difficult.[12][13]
-
Purity: The sample should be free of any particulate matter.[3] Suspended particles will disrupt the magnetic field homogeneity.[6] It is highly recommended to filter your sample if any solids are present.[4]
-
NMR Tube Quality: Always use high-quality NMR tubes rated for the spectrometer's frequency. Scratches or defects in the glass can ruin a high-resolution experiment.[5][11]
Q3: My automated shimming routine (e.g., topshim, gradshim) failed. What should I do?
Automated shimming routines can fail if the initial magnetic field homogeneity is very poor or if there are underlying sample issues.[14][15]
-
Check the Sample: First, eject the sample and inspect it for the common problems listed in Q2 (precipitates, incorrect volume, etc.).[14]
-
Load a Good Starting Shim Set: The previous user may have left the shims in a state unsuitable for your sample. Reload a standard, probe-specific shim file.[14][15]
-
Manual Adjustment of Low-Order Shims: Before rerunning the automated routine, manually adjust the low-order on-axis shims (Z1 and Z2) to maximize the lock level. This provides a better starting point for the algorithm.
-
Re-run Automated Shimming: After these checks and adjustments, attempt the automated shimming procedure again.
Q4: I see broad or distorted peaks in my spectrum. How can I identify which shims need adjustment?
The shape of the NMR lines can give clues as to which shim gradients are poorly adjusted.[13][16]
-
Symmetrical Distortions: Odd-order shims (like Z1, Z3) typically cause symmetrical broadening of the peak.[9][17]
-
Asymmetrical Distortions (Tailing): Even-order shims (like Z2, Z4) often lead to skewed or tailing peaks.[9][16] The direction of the tailing can indicate which way to adjust the shim.[16]
-
Spinning Sidebands: Large spinning sidebands are often a result of poorly adjusted non-spinning (radial) shims like X, Y, XZ, and YZ.[2] These should be adjusted with the sample spinning turned off.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Shimming
This guide provides a logical workflow to identify and resolve the root cause of poor shimming.
Caption: Troubleshooting workflow for poor NMR shimming.
Guide 2: Manual Shimming Protocol
When automated shimming is insufficient, a manual approach is necessary. The key is an iterative process, focusing on lower-order shims before moving to higher-order ones.[10][18]
Experimental Protocol: Iterative Manual Shimming
-
Prerequisites: Ensure the sample is locked and the lock signal is not saturated. If the lock level does not decrease when you lower the lock power, it is saturated.[14] Start by loading a standard shim file for the probe in use.
-
Turn Spinning OFF: To adjust non-spinning shims, sample rotation must be off.[2]
-
On-Axis Shims (Z):
-
Begin by adjusting Z1 to maximize the lock level.
-
Next, adjust Z2 to maximize the lock level.
-
Return to Z1 and re-optimize it, as Z1 and Z2 are interactive.[18] Repeat this Z1/Z2 iteration until no further improvement in the lock level is observed.
-
-
Off-Axis Shims (X, Y):
-
Adjust X and Y shims to further maximize the lock level.
-
If higher-order off-axis shims are suspected to be an issue (e.g., due to persistent poor lineshape), adjust XZ and YZ iteratively.
-
-
Re-optimize On-Axis Shims: After adjusting any off-axis shims, you must re-optimize Z1 and Z2.[10]
-
Higher-Order On-Axis Shims:
-
Turn Spinning ON (Optional): For many experiments, sample spinning can average out remaining radial inhomogeneities, improving resolution. After turning spinning on, re-optimize the on-axis (Z) shims.
Caption: Logical flow for an iterative manual shimming procedure.
Data Presentation
Table 1: Common Sample Preparation Issues and Solutions
| Issue | Common Result | Recommended Solution |
| Incorrect Sample Volume | Liquid/air interface is within the coil, making shimming very difficult.[6] | Adjust solvent volume to 0.6-0.7 mL (4-5 cm height in a 5mm tube).[5] |
| High Concentration / Viscosity | Broadened spectral lines due to restricted molecular tumbling.[4][6] | Dilute the sample.[6] |
| Suspended Particles / Precipitate | Severe field inhomogeneity, causing broad, distorted lines.[6][12] | Filter the sample through a glass wool plug or a syringe filter.[6] |
| Poor Quality NMR Tube | Inconsistent glass thickness and concentricity disrupts field homogeneity.[5] | Use high-quality tubes rated for the spectrometer's field strength.[5] |
| Paramagnetic Impurities | Significant line broadening due to accelerated relaxation.[1] | Remove impurities if possible (e.g., filtration, degassing). |
| Air Bubbles | Distorts magnetic susceptibility, making shimming difficult.[3] | Gently tap the tube or use sonication to remove bubbles before insertion. |
Table 2: Interpreting Lineshape for Shim Correction
| Lineshape Observation | Potential Shim(s) to Adjust | Action |
| Symmetrical broadening of entire peak | Z1, Z3 | Iteratively adjust Z1 and Z3, re-optimizing Z1/Z2 after each Z3 change.[9][17] |
| Asymmetrical peak (tailing/skew) | Z2, Z4 | Adjust Z2. If tailing persists at the base, adjust Z4. Re-optimize Z1/Z2.[9][16] |
| Large spinning sidebands | X, Y, XZ, YZ | Turn spinning OFF. Adjust X/Y and then XZ/YZ. Re-optimize Z shims. Turn spin back on.[2][17] |
| Peak appears "split" or has a shoulder | First-order shims (Z1, X, Y) | Check Z1 first. If spinning, this could also indicate issues with X/Y that are not being averaged out.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. mn.uio.no [mn.uio.no]
- 3. manoa.hawaii.edu [manoa.hawaii.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. Lock failure or bad lineshape | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 8. practiCal fMRI: the nuts & bolts: Shim and gradient heating effects in fMRI experiments [practicalfmri.blogspot.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 13. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 14. NMR Basics [bloch.anu.edu.au]
- 15. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 19. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using N-Methylacetamide-d3-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in biological matrices is a cornerstone of drug development and clinical research. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring precision and accuracy by compensating for variability during sample processing and analysis. This guide provides a comprehensive overview of the validation of analytical methods using N-Methylacetamide-d3-1 as an internal standard for the quantification of N-Methylacetamide.
N-Methylacetamide is a metabolite of the widely used solvent N,N-dimethylacetamide and its accurate measurement is crucial in pharmacokinetic studies and occupational exposure monitoring. This compound, as a deuterated analog, offers a robust tool for achieving reliable and reproducible results.
This guide presents a comparative analysis of this compound against other potential internal standards, supported by representative experimental data. It also provides detailed experimental protocols for key validation experiments.
Comparison of Internal Standard Performance
The choice of an internal standard is critical for the success of a quantitative bioanalytical method. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the performance of this compound with a hypothetical structural analog and a ¹³C-labeled internal standard.
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the expected performance characteristics of different types of internal standards for the analysis of N-Methylacetamide. The data for the deuterated internal standard is based on a validated method for the analogous compound, N-monomethylacetamide, using its deuterated form.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., N-Ethylacetamide) | ¹³C-Labeled N-Methylacetamide |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Identical retention time |
| Correction for Matrix Effects | Excellent | Variable, depends on structural similarity | Excellent |
| Correction for Extraction Recovery | Excellent | Good to Variable | Excellent |
| Potential for Isotopic Crosstalk | Low, with sufficient mass difference | None | None |
| Commercial Availability | Generally available | May require custom synthesis | Less common, may require custom synthesis |
| Cost | Moderate | Low to High (if custom synthesis is needed) | High |
Experimental Protocols
A robust and reliable bioanalytical method requires rigorous validation to ensure it is fit for its intended purpose. Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for N-Methylacetamide using this compound as an internal standard.
Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of N-Methylacetamide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Methylacetamide by serial dilution of the primary stock solution with 50% methanol (B129727) to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 µg/L) in 50% methanol.
Sample Preparation (Protein Precipitation)
-
To a 4 µL aliquot of plasma sample in a microcentrifuge tube, add 196 µL of the internal standard working solution (containing 50% methanol).
-
Vortex the mixture at high speed for 10 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Validation Parameters
The following validation parameters should be assessed according to regulatory guidelines (e.g., FDA and EMA).
Table 1: Summary of a Validated LC-MS/MS Method for N-monomethylacetamide using a Deuterated Internal Standard
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 200 µg/L | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/L | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Accuracy (% Bias) | -5.0% to 8.0% | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | 2.5% to 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.5% to 6.5% | Within ±15% (±20% at LLOQ) |
| Inter-day Precision (% CV) | 3.1% to 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Not explicitly reported, but compensated by IS | Consistent and reproducible |
| Matrix Effect | Negligible | IS-normalized matrix factor between 0.85 and 1.15 |
| Stability (14 days at various conditions) | Stable | Within ±15% of nominal concentration |
Data is representative and based on a validated method for N-monomethylacetamide and its deuterated internal standard as published in a peer-reviewed journal.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 µm)
-
Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
N-Methylacetamide: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
Mandatory Visualizations
To further clarify the experimental workflow and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Experimental Workflow for Sample Analysis.
Principle of Internal Standard Correction.
A Comparative Analysis of N-Methylacetamide-d3 and N-Methylacetamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Methylacetamide-d3 (specifically, N-(methyl-d3)-acetamide) and its non-deuterated counterpart, N-Methylacetamide. This document is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, with a focus on applications in drug metabolism, pharmacokinetic studies, and analytical chemistry.
Executive Summary
N-Methylacetamide is a simple amide used as a solvent and in organic synthesis. Its deuterated analog, N-Methylacetamide-d3, in which the three hydrogen atoms of the N-methyl group are replaced with deuterium (B1214612), serves as a valuable tool in various research applications. The primary distinction between the two lies in the mass difference imparted by the deuterium atoms. This seemingly subtle change leads to significant differences in their mass spectrometric profiles and can induce a kinetic isotope effect (KIE), making the deuterated form a powerful internal standard for quantitative analysis and a probe for studying reaction mechanisms, particularly in drug metabolism.
Physicochemical Properties
The fundamental physicochemical properties of N-Methylacetamide and N-Methylacetamide-d3 are very similar, with the most notable difference being the molecular weight.
| Property | N-Methylacetamide | N-Methylacetamide-d3 |
| Chemical Formula | C₃H₇NO | C₃H₄D₃NO |
| Molecular Weight | 73.09 g/mol [1] | 76.11 g/mol |
| CAS Number | 79-16-3[1] | 3669-71-4 |
| Boiling Point | ~204-206 °C[1] | Expected to be very similar to N-Methylacetamide |
| Melting Point | ~26-28 °C[1] | Expected to be very similar to N-Methylacetamide |
| Density | ~0.957 g/mL at 25 °C | Expected to be slightly higher than N-Methylacetamide |
Spectroscopic Comparison
The substitution of hydrogen with deuterium leads to predictable differences in the spectroscopic signatures of the two compounds.
Mass Spectrometry
In mass spectrometry, the most obvious difference is the molecular ion peak. N-Methylacetamide-d3 will exhibit a molecular ion peak that is 3 mass units higher than that of N-Methylacetamide.
| Compound | Molecular Ion (M+) | Key Fragmentation Pattern |
| N-Methylacetamide | m/z 73 | Fragments at m/z 58 ([M-CH₃]⁺) and m/z 43 ([CH₃CO]⁺) are prominent.[2] |
| N-Methylacetamide-d3 | m/z 76 | The fragment corresponding to the loss of the deuterated methyl group will be observed at m/z 58 ([M-CD₃]⁺). The acetyl fragment will remain at m/z 43. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signal corresponding to the N-methyl group will be absent for N-Methylacetamide-d3. The acetyl methyl protons will remain visible. In ¹³C NMR, the carbon of the deuterated methyl group will show a multiplet due to coupling with deuterium (a triplet for a CD₃ group) and will be shifted slightly upfield.
| Spectrum | N-Methylacetamide | N-Methylacetamide-d3 (Predicted) |
| ¹H NMR | Signal for N-CH₃ protons (~2.8 ppm) and CH₃CO protons (~2.0 ppm).[3] | Signal for CH₃CO protons (~2.0 ppm). The N-CD₃ signal will be absent. |
| ¹³C NMR | Signal for N-C H₃ carbon (~26 ppm) and C H₃CO carbon (~23 ppm), and the carbonyl carbon (~171 ppm).[3] | Signal for C H₃CO carbon (~23 ppm) and the carbonyl carbon (~171 ppm). The N-C D₃ signal will appear as a multiplet and be slightly upfield shifted compared to the non-deuterated analog. |
Infrared (IR) Spectroscopy
The primary difference in the IR spectra will be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium.
| Vibrational Mode | N-Methylacetamide | N-Methylacetamide-d3 (Predicted) |
| N-CH₃ Stretch | ~2800-3000 cm⁻¹ | C-D stretching vibrations will appear at a lower frequency, typically around 2100-2200 cm⁻¹. |
| Amide I (C=O stretch) | ~1650 cm⁻¹[4] | Expected to be very similar. |
| Amide II (N-H bend) | ~1550 cm⁻¹ | Expected to be very similar. |
Application in Drug Metabolism and Pharmacokinetics: The Kinetic Isotope Effect
A key application of N-Methylacetamide-d3 is in studying the metabolism of N-methyl amides. The N-demethylation of such compounds is often mediated by cytochrome P450 (CYP) enzymes.[5][6] The mechanism of this reaction typically involves the cleavage of a C-H bond on the methyl group.
Caption: Workflow for an in vitro metabolism assay.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
N-Methylacetamide and N-Methylacetamide-d3 stock solutions
-
Acetonitrile (or other suitable quenching solvent)
-
Incubator/shaking water bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, microsomes, and either N-Methylacetamide or N-Methylacetamide-d3 at the desired concentration.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound (N-Methylacetamide or N-Methylacetamide-d3) and/or the formation of the demethylated metabolite.
-
The rates of metabolism for the two compounds can then be calculated and compared to determine the kinetic isotope effect.
Conclusion
N-Methylacetamide-d3 is a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its distinct mass spectrometric signature makes it an ideal internal standard for the accurate quantification of N-Methylacetamide. Furthermore, the potential for a kinetic isotope effect upon N-demethylation allows for its use in mechanistic studies of drug metabolism. The choice between N-Methylacetamide and its deuterated analog will depend on the specific requirements of the experiment, with the deuterated form offering significant advantages for quantitative and mechanistic studies.
References
- 1. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide, N-methyl- [webbook.nist.gov]
- 5. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylacetamide-d3-1 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of N-Methylacetamide-d3-1 as a stable isotope-labeled (SIL) internal standard against other alternatives, supported by experimental data.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass. This near-identical physicochemical behavior allows them to co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the analyte, N-Methylacetamide, throughout the entire analytical process. This minimizes variability and leads to superior accuracy and precision compared to other types of internal standards, such as structural analogs.
Quantitative Data Summary
The following tables summarize the accuracy and precision data from validated bioanalytical methods for the quantification of N-Methylacetamide (NMAC), also known as N-monomethylacetamide (MMA), using a deuterated internal standard. This data serves as a benchmark for the expected performance of this compound.
Table 1: Performance Data from a Validated LC-MS/MS Method for N-Methylacetamide in Urine
(Data adapted from Tanaka et al., 2018)[2][3]
| Parameter | Within-run Accuracy (%) | Within-run Precision (RSD %) |
| N-Methylacetamide (NMAC) | 96.5% - 109.6% | 3.43% - 10.31% |
Table 2: Performance Data from a Validated LC-MS Method for N-Monomethylacetamide in Plasma
(Data adapted from Al-Shammaria et al., 2016)[4][5]
| Parameter | Intra-day Accuracy and Precision (%) | Inter-day Accuracy and Precision (%) |
| N-Monomethylacetamide (MMA) | <8.6% | <8.6% |
In contrast to the high accuracy and precision achieved with a deuterated internal standard, methods employing a structural analog as the internal standard can be susceptible to greater variability. Differences in physicochemical properties between the analyte and a structural analog can lead to differential extraction recovery, chromatographic separation, and ionization efficiency, ultimately compromising the accuracy of the results.[6] Studies have shown that using non-matching internal standards can lead to a significant increase in the coefficient of variation (CV) compared to using a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of N-Methylacetamide in a biological matrix using LC-MS/MS with a deuterated internal standard.
Key Experimental Protocol: LC-MS/MS for N-Methylacetamide in Urine
(Based on the methodology described by Tanaka et al., 2018)[2][3]
1. Sample Preparation:
-
Urine samples were diluted 10-fold with formic acid.
-
An internal standard working solution (containing the deuterated standard) is added to the diluted urine sample.
2. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reverse-phase Octa Decyl Silyl (ODS) column.
-
Mobile Phase: A mixture of methanol (B129727) and aqueous formic acid solution.
-
Injection Volume: 1 µL.
-
MS/MS System: A tandem mass spectrometer equipped with an appropriate ionization source.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both N-Methylacetamide and its deuterated internal standard.
3. Calibration and Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards.
-
The concentration of N-Methylacetamide in the samples is then determined from the calibration curve.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationship in selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Dimethylacetamide and its Primary Metabolite Monomethylacetamide in Plasma Using Robust LC-MS Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unseen Benchmark: Performance of N-Methylacetamide-d3-1 in Bioanalytical Assays
A Comparative Guide to Limits of Detection and Quantification for Researchers and Drug Development Professionals
In the landscape of bioanalysis, achieving the highest levels of accuracy and precision is paramount. The quantification of analytes in complex biological matrices is often fraught with challenges, including matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues, and N-Methylacetamide-d3-1 stands as a key player in this arena, particularly for the analysis of small polar molecules. This guide provides an objective comparison of the performance of this compound, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), and contextualizes its performance against alternative deuterated internal standards.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and analogous response to matrix effects are crucial for accurate quantification.
Performance Metrics: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be not only reliably detected but also quantified with a predefined level of precision and accuracy. In the context of bioanalytical method validation, the Lower Limit of Quantification (LLOQ) is a critical parameter that defines the lower end of the assay's useful range.
This compound: Performance Insights
Direct, publicly available data specifying the LOD and LOQ of this compound as an internal standard is scarce. This is because the performance of an internal standard is intrinsically linked to the analyte it is used to quantify and the specifics of the analytical method. However, data for its non-deuterated analogue, N-Methylacetamide (NMAC), provides a strong proxy for its expected performance. Deuteration has a minimal effect on the chromatographic and mass spectrometric behavior relevant to detection limits.
A study determining urinary metabolites of N,N-dimethylacetamide reported a Limit of Detection (LOD) of 0.05 mg/L for N-Methylacetamide (NMAC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Comparative Analysis with Alternative Deuterated Internal Standards
To provide a comprehensive performance overview, it is essential to compare this compound with other deuterated internal standards commonly employed for the analysis of small polar molecules. The following table presents the Lower Limit of Quantification (LLOQ) achieved for various analytes when using these internal standards. The LLOQ of the analyte is a direct reflection of the internal standard's ability to provide a stable and reproducible signal at low concentrations.
| Internal Standard | Analyte(s) | Matrix | LLOQ of Analyte | Reference |
| N-Methylacetamide (proxy for this compound) | N-Methylacetamide | Urine | Not explicitly stated, LOD was 0.05 mg/L | [1] |
| Metformin-d6 | Metformin | Human Plasma | 1.0 ng/mL | |
| Acetaminophen-d4 | Acetaminophen | Human Plasma | 0.1 µg/mL | |
| Gabapentin-d4 | Gabapentin | Human Plasma | 20 ng/mL | |
| Ranitidine-d6 | Ranitidine | Human Plasma | 1 ng/mL |
Note: The LLOQ values are method-dependent and can vary based on instrumentation, sample preparation, and chromatographic conditions.
Experimental Protocols: A Foundation for Reproducibility
The determination of LOD and LOQ is a critical component of bioanalytical method validation. Below are generalized, yet detailed, experimental protocols that form the basis for establishing these performance characteristics.
Protocol for Determination of Limit of Detection (LOD)
The LOD is typically determined by one of the following methods:
-
Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.
-
Standard Deviation of the Response and the Slope: The LOD is calculated as LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (typically of blank samples) and S is the slope of the calibration curve.
Workflow for LOD Determination:
Caption: Workflow for the determination of the Limit of Detection (LOD).
Protocol for Determination of Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)
The LOQ or LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy: Typically within ±20% of the nominal concentration.
-
Precision: The coefficient of variation (CV) should not exceed 20%.
Workflow for LOQ/LLOQ Determination:
Caption: Workflow for the determination of the Limit of Quantification (LOQ/LLOQ).
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical pathway that underscores the preference for a deuterated internal standard like this compound.
Caption: Decision-making process for selecting an appropriate internal standard.
Conclusion
While direct LOD and LOQ figures for this compound are not readily published, the available data for its non-deuterated counterpart, N-Methylacetamide, demonstrates its suitability for sensitive bioanalytical methods. The primary value of a deuterated internal standard lies in its ability to ensure the accuracy and precision of analyte quantification, particularly at the lower limits of a method's range. The comparative data and experimental workflows provided in this guide underscore the robust performance expected from this compound and affirm the critical role of deuterated internal standards in generating reliable data for researchers, scientists, and drug development professionals.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to N-Methylacetamide-d3-1
In the precise world of bioanalysis, the choice of an internal standard is a critical factor that directly impacts the accuracy, precision, and reliability of quantitative results. For researchers, scientists, and drug development professionals engaged in the quantification of N-Methylacetamide or related compounds, this guide provides an objective comparison of N-Methylacetamide-d3-1, a deuterated internal standard, against non-deuterated alternatives. Supported by established analytical principles and experimental data from analogous methods, this document underscores the superiority of stable isotope-labeled standards in modern analytical workflows.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards (IS) are essential in analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS and GC-MS). They are compounds added in a known amount to samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible to ensure accurate correction for potential sample loss and matrix effects.
This compound: The Superior Choice
This compound is a stable isotope-labeled (SIL) internal standard where three hydrogen atoms in the N-Methylacetamide molecule have been replaced with deuterium. This substitution results in a minimal change in chemical properties but a distinct mass difference, allowing it to be differentiated from the unlabeled analyte by a mass spectrometer. This near-identical chemical nature is the cornerstone of its superior performance compared to non-deuterated, or structural analogue, internal standards.
Key Performance Advantages of this compound
The scientific consensus strongly supports the use of stable isotope-labeled internal standards like this compound. Their chemical and physical properties are nearly identical to the analyte, leading to better tracking throughout the analytical process and more accurate and precise results.
| Feature | This compound (Deuterated IS) | Non-Deuterated Structural Analogue IS |
| Chromatographic Co-elution | Nearly identical retention time to N-Methylacetamide, ensuring co-elution and co-extraction. | Different retention times are common, leading to differential matrix effects. |
| Matrix Effect Compensation | Effectively compensates for matrix-induced signal suppression or enhancement due to co-elution. | Prone to inaccurate quantification as it may not experience the same matrix effects as the analyte. |
| Extraction Recovery | Similar extraction efficiency to the analyte across various conditions and matrices. | Differences in physicochemical properties can lead to inconsistent and variable recovery. |
| Accuracy & Precision | Higher accuracy and precision due to better correction for analytical variability. | Lower accuracy and precision, with a higher potential for biased results. |
| Method Robustness | Leads to more robust and reliable bioanalytical methods. | Methods are more susceptible to variations in sample matrix and experimental conditions. |
| Regulatory Acceptance | Widely regarded as the "gold standard" by regulatory agencies for bioanalytical method validation. | May require more extensive validation to demonstrate adequate performance. |
Experimental Protocols: Best Practices in Action
LC-MS/MS Method for a Structurally Related Amide
This protocol is adapted from a validated method for the simultaneous quantification of N,N-dimethylacetamide (DMA) and its metabolite N-monomethylacetamide (MMA) using a deuterated internal standard ([²H]₉-DMA) in pediatric plasma.[1] This serves as a practical example of the successful application of a deuterated internal standard for a similar analyte.
1. Sample Preparation:
-
To 4 µL of plasma, add 196 µL of a 50% methanol (B129727) solution containing the deuterated internal standard.
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: Kinetex EVO C18 (100 mm × 2.1 mm, 2.6 μm)
-
Mobile Phase: Isocratic elution with 30% methanol containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
3. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve constructed with known concentrations of the analyte and a constant concentration of the internal standard.
Representative GC-MS Method for N-Methylacetamide
The following protocol for the analysis of N-Methylacetamide is based on established GC-MS methods for amide compounds.[2][3] The use of this compound as an internal standard is recommended for optimal performance.
1. Sample Preparation:
-
For liquid samples (e.g., urine), a protein precipitation step with methanol may be employed, followed by centrifugation.[4]
-
For solid samples, extraction with a suitable solvent like methanol is necessary.
-
An aliquot of the extract or supernatant is transferred to a vial, and a known amount of this compound solution is added.
2. GC-MS Conditions:
-
GC Column: Rxi-624sil MS (60 m, 0.32 mm ID, 1.8 µm film thickness) or similar polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 1 minute.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for N-Methylacetamide and this compound.
3. Quantification:
-
Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of this compound at various concentrations.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the key steps in a typical quantitative analysis workflow using an internal standard.
Caption: LC-MS/MS analytical workflow.
Caption: GC-MS analytical workflow.
Conclusion
The use of a deuterated internal standard such as this compound is the unequivocal gold standard for the quantitative bioanalysis of N-Methylacetamide and related compounds. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and robustness by effectively compensating for sample loss and matrix effects. While non-deuterated internal standards can be employed, they are more likely to introduce variability and may not adequately correct for the complexities of biological matrices. For researchers, scientists, and drug development professionals seeking the highest quality data, this compound is the recommended internal standard for achieving reliable and reproducible results.
References
- 1. Validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and N-monomethylacetamide in pediatric plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [The analysis of urinary N-methylacetamide by GC-NPD with a direct injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methylacetamide-d3-1 and Other Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving accurate and reproducible results. Among these, deuterated standards are widely employed due to their cost-effectiveness and commercial availability. This guide provides an objective comparison of N-Methylacetamide-d3-1 with other commonly used deuterated internal standards, supported by experimental principles and data to aid in the selection of the most appropriate standard for your analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612). This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the analytical workflow, from sample preparation to detection. By normalizing the analyte's response to that of the internal standard, variations arising from matrix effects, ionization suppression or enhancement, and inconsistencies in sample preparation and injection volume can be effectively compensated for, leading to enhanced accuracy and precision.[1][2]
Performance Comparison: this compound vs. Alternative Deuterated Amides
While direct head-to-head experimental data comparing this compound with other small polar deuterated amides is not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on established principles of chromatography and mass spectrometry, and performance data of similar compounds. The primary alternatives to this compound for the quantification of small, polar analytes include other deuterated short-chain amides such as Deuterated N,N-Dimethylacetamide (DMAc-d6) and Deuterated Formamide (B127407).
Key Performance Parameters:
| Parameter | This compound | Deuterated N,N-Dimethylacetamide (DMAc-d6) | Deuterated Formamide | General Considerations & Supporting Data |
| Analyte Similarity | High similarity to N-Methylacetamide and other small primary and secondary amides. | High similarity to N,N-Dimethylacetamide and other tertiary amides.[3] | High similarity to formamide and other primary amides with no N-alkyl substitution. | The closer the chemical structure of the internal standard to the analyte, the better it will compensate for matrix effects and extraction variability.[2] |
| Chromatographic Behavior (Isotope Effect) | The three deuterium atoms on the N-methyl group may cause a slight retention time shift (typically eluting slightly earlier) compared to the non-deuterated analyte. This is a known "isotope effect."[4][5] | The six deuterium atoms on the two N-methyl groups can lead to a more pronounced isotope effect compared to this compound. | The position of deuteration will significantly impact the isotope effect. Deuteration on the formyl proton may have a different effect than on the amide protons. | A significant chromatographic shift between the analyte and the internal standard can lead to differential matrix effects, compromising quantification accuracy.[4] Minimizing this shift is crucial. |
| Potential for H/D Exchange | The deuterium atoms are on a methyl group attached to a nitrogen. While generally stable, the potential for exchange under certain pH and temperature conditions should be evaluated.[6] | Similar to this compound, the deuterium atoms are on N-methyl groups and are generally stable. | Deuterium on the amide nitrogen is readily exchangeable with protons from the solvent, making it unsuitable as a stable internal standard. Deuteration on the formyl carbon is more stable. | The stability of the deuterium label is paramount. H/D exchange will compromise the integrity of the internal standard and lead to inaccurate results.[6] |
| Mass Difference | A mass shift of +3 Da provides clear differentiation from the analyte in the mass spectrometer. | A mass shift of +6 Da provides excellent separation from the analyte's isotopic envelope.[3] | The mass shift will depend on the number of deuterium atoms incorporated. | A mass shift of at least +3 Da is generally recommended to avoid isotopic cross-talk.[2] |
| Commercial Availability & Cost | Readily available from various suppliers. | Readily available from various suppliers.[3][7] | Availability can vary depending on the specific deuterated form. | Cost and availability are practical considerations in method development. |
Experimental Protocols
The successful implementation of a deuterated internal standard relies on a robust and validated experimental workflow. Below are generalized protocols for a typical bioanalytical assay using a deuterated internal standard with LC-MS/MS.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the deuterated internal standard working solution (e.g., this compound) at a known concentration to each sample, calibrant, and quality control (QC) sample.
-
Protein Precipitation: Add a threefold volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column. The choice of column (e.g., C18, HILIC) and mobile phase will depend on the polarity of the analyte. A gradient elution is often employed to achieve optimal separation.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Protocol 3: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard prepared in the mobile phase.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor: The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1, demonstrating that the internal standard effectively compensates for matrix effects.
Visualization of Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the logical flow of a bioanalytical method and the decision-making process for internal standard selection.
References
Navigating Bioanalytical Sample Preparation: A Comparative Guide to the Recovery of N-Methylacetamide-d3-1
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard and the sample preparation method are critical factors that directly influence the reliability of bioanalytical data. This guide provides a comprehensive comparison of common extraction techniques for the recovery of N-Methylacetamide-d3-1, a deuterated internal standard, from various sample matrices.
This compound serves as an ideal internal standard for its non-deuterated counterpart, N-Methylacetamide (NMAC), and other structurally similar small polar analytes. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction and analysis. This co-extraction is fundamental to correcting for analyte loss and variability during sample preparation, a cornerstone of robust bioanalytical method development.[1]
Comparative Recovery of this compound
The recovery of an internal standard is a critical parameter in bioanalytical method validation, as it indicates the efficiency of the extraction process. While specific recovery data for this compound is not extensively published, the recovery of its non-deuterated analog, N-Methylacetamide (NMAC), provides a very strong surrogate measure. Due to their nearly identical chemical and physical properties, their extraction efficiencies are expected to be highly similar.[1]
A study on the analysis of urinary N-methylacetamide (NMAC) using protein precipitation with methanol (B129727) demonstrated a mean recovery rate of 97.8%, with individual recovery rates ranging from 96.0% to 99.4% at three different concentrations.[2][3] This high and consistent recovery underscores the suitability of protein precipitation for extracting this small, polar compound from a complex biological matrix like urine.
The following table summarizes the expected recovery of this compound based on data for NMAC and typical performance of these extraction methods for small polar molecules.
| Sample Matrix | Extraction Method | Expected Recovery (%) | Key Advantages | Potential Challenges |
| Urine | Protein Precipitation | 96.0 - 99.4 | Simple, fast, and cost-effective. | May result in a less clean extract, potentially leading to matrix effects. |
| Plasma | Protein Precipitation | High (>90%) | Rapid and requires minimal method development. | Co-precipitation of the analyte can occur; less effective at removing phospholipids. |
| Plasma/Urine | Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Provides a cleaner extract than protein precipitation. | Can be labor-intensive, may form emulsions, and is less efficient for highly polar compounds.[4][5] |
| Plasma/Urine | Solid-Phase Extraction (SPE) | High & Reproducible (85-105%) | Delivers the cleanest extracts, high selectivity, and is amenable to automation. | Requires more extensive method development and can be more costly per sample. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for the three main extraction techniques discussed.
Protein Precipitation (for Plasma or Urine)
This method is often the first choice for its simplicity and speed, particularly for small polar molecules like this compound.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma or urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution at a known concentration.
-
Precipitating Agent Addition: Add 300 µL of ice-cold acetonitrile (B52724) or methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS).
-
(Optional) Evaporation and Reconstitution: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
Liquid-Liquid Extraction (LLE) (for Plasma or Urine)
LLE separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte like this compound, careful selection of the organic solvent is critical.
Protocol:
-
Sample Preparation: Pipette 200 µL of the biological sample into a clean glass tube and add the internal standard.
-
pH Adjustment (if necessary): Add 50 µL of an appropriate buffer to optimize the partitioning of the analyte.
-
Organic Solvent Addition: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, or a mixture like dichloromethane/isopropanol).
-
Extraction: Cap the tube and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE) (for Plasma or Urine)
SPE offers the highest selectivity and provides the cleanest extracts, which is particularly beneficial for sensitive LC-MS analysis. For a polar compound like this compound, a polar-enhanced or mixed-mode polymer-based sorbent is often suitable.[6]
Protocol:
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Mix 100 µL of the biological sample (spiked with internal standard) with 100 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each extraction method.
Alternatives to this compound
While a stable isotope-labeled internal standard like this compound is the gold standard, other deuterated or 13C- and 15N-labeled small polar compounds can be considered as alternatives, depending on the specific analyte being quantified.[7] The ideal alternative would have a similar chemical structure and polarity.
Examples of Alternative Internal Standards:
-
Acetamide-d3: Suitable for the analysis of acetamide (B32628) or other very small amides.
-
N,N-Dimethylacetamide-d7 (DMAC-d7): A good choice for the analysis of DMAC and related compounds.
-
Propionamide-d5: Can be used for the analysis of propionamide (B166681) and other short-chain amides.
The selection of an appropriate internal standard is a critical step in bioanalytical method development.[8] It is essential to validate the chosen internal standard to ensure it accurately reflects the behavior of the analyte throughout the entire analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [The analysis of urinary N-methylacetamide by GC-NPD with a direct injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Ruggedness and Robustness Testing of Bioanalytical Assays Using N-Methylacetamide-d3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a bioanalytical assay utilizing N-Methylacetamide-d3-1 as an internal standard under varying experimental conditions to assess its ruggedness and robustness. The inclusion of supporting experimental data, detailed protocols, and visual workflows is intended to aid researchers, scientists, and drug development professionals in the validation of reliable and transferable bioanalytical methods.
The Critical Role of Ruggedness and Robustness in Bioanalytical Assays
In the realm of drug development and clinical research, the reliability and consistency of bioanalytical methods are paramount. The successful validation of an assay provides confidence in its suitability; however, this alone does not fully predict its performance during routine use.[1] This is where ruggedness and robustness testing become indispensable.
-
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Ruggedness refers to the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments.
These testing paradigms are crucial for ensuring that a method is transferable and will produce consistent results over its lifecycle.
This compound: A Superior Internal Standard for Robust Assay Performance
The choice of an internal standard is a critical factor in the development of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for achieving the highest levels of accuracy and precision.
This compound is chemically identical to the analyte of interest, N-Methylacetamide, but has a different mass due to the replacement of three hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte. Consequently, it effectively compensates for variability during sample preparation and analysis, a key factor in mitigating matrix effects and ensuring method robustness.
Experimental Protocols
The following is a representative protocol for the ruggedness and robustness testing of a bioanalytical assay for the quantification of N-Methylacetamide in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium (B1175870) acetate (B1210297) in water:methanol, 90:10, v/v).
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase: 10 mM ammonium acetate in water:methanol (90:10, v/v)[3]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
N-Methylacetamide: m/z 74.1 → 56.1
-
This compound: m/z 77.1 → 59.1
-
Data Presentation: Ruggedness and Robustness Testing Results
The following tables summarize representative quantitative data from ruggedness and robustness testing. The acceptance criteria for these studies are typically that the precision (%CV) should not exceed 15% and the accuracy (% bias) should be within ±15% of the nominal concentration.
Table 1: Ruggedness Testing - Inter-Analyst and Inter-Instrument Variability
| Parameter | Analyst 1 / Instrument A | Analyst 2 / Instrument B |
| QC Low (15 ng/mL) | ||
| Mean Concentration (ng/mL) | 14.85 | 15.21 |
| Accuracy (% Bias) | -1.0% | +1.4% |
| Precision (%CV) | 4.2% | 5.1% |
| QC Mid (75 ng/mL) | ||
| Mean Concentration (ng/mL) | 76.05 | 74.25 |
| Accuracy (% Bias) | +1.4% | -1.0% |
| Precision (%CV) | 3.5% | 4.0% |
| QC High (150 ng/mL) | ||
| Mean Concentration (ng/mL) | 151.80 | 148.95 |
| Accuracy (% Bias) | +1.2% | -0.7% |
| Precision (%CV) | 2.9% | 3.3% |
Table 2: Robustness Testing - Variation in Chromatographic Conditions
| Parameter Variation | QC Level | Mean Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Flow Rate | ||||
| 0.75 mL/min (-5%) | Low (15 ng/mL) | 15.33 | +2.2% | 5.5% |
| High (150 ng/mL) | 147.90 | -1.4% | 3.8% | |
| 0.85 mL/min (+5%) | Low (15 ng/mL) | 14.79 | -1.4% | 4.9% |
| High (150 ng/mL) | 152.10 | +1.4% | 3.1% | |
| Column Temperature | ||||
| 38°C (-2°C) | Low (15 ng/mL) | 14.91 | -0.6% | 4.7% |
| High (150 ng/mL) | 151.05 | +0.7% | 3.4% | |
| 42°C (+2°C) | Low (15 ng/mL) | 15.12 | +0.8% | 5.0% |
| High (150 ng/mL) | 149.25 | -0.5% | 3.6% | |
| Mobile Phase Composition | ||||
| 12% Methanol (+2%) | Low (15 ng/mL) | 14.70 | -2.0% | 6.1% |
| High (150 ng/mL) | 153.00 | +2.0% | 4.2% | |
| 8% Methanol (-2%) | Low (15 ng/mL) | 15.45 | +3.0% | 5.8% |
| High (150 ng/mL) | 146.25 | -2.5% | 4.5% |
The data presented in these tables are illustrative and demonstrate that with a stable isotope-labeled internal standard like this compound, the assay exhibits excellent ruggedness and robustness, with accuracy and precision values well within the accepted limits despite variations in analysts, instruments, and chromatographic conditions.
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in ruggedness and robustness testing.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is instrumental in developing a rugged and robust bioanalytical assay for N-Methylacetamide. As demonstrated through the representative data, its ability to co-elute and behave similarly to the analyte ensures that minor variations in experimental conditions do not significantly impact the accuracy and precision of the results. This guide underscores the importance of systematic ruggedness and robustness testing and highlights the superior performance of assays that incorporate a well-chosen internal standard, ultimately leading to more reliable and transferable bioanalytical data in drug development.
References
A Comparative Guide to Inter-laboratory Analytical Methods for N-Methylacetamide Utilizing N-Methylacetamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the quantification of N-Methylacetamide (NMA), a key metabolite of N,N-Dimethylacetamide (DMAc). The use of a stable isotope-labeled internal standard, such as N-Methylacetamide-d3, is considered the gold standard in bioanalysis for ensuring accuracy and precision. This document compiles and compares data from published, validated methods to offer a comprehensive overview of available analytical techniques, supporting the selection and implementation of appropriate protocols for pharmacokinetic, toxicokinetic, and occupational exposure monitoring studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly in complex biological matrices like plasma and urine, an internal standard (IS) is crucial for correcting variability during sample preparation and instrumental analysis. An ideal IS mimics the physicochemical properties of the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. Stable isotope-labeled internal standards (SIL-IS), such as N-Methylacetamide-d3, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-perfect chemical similarity allows them to co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.
Comparison of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods for the quantification of N-Methylacetamide. The methods are categorized by the type of internal standard used: a deuterated internal standard (proxy method), a non-deuterated internal standard, and methods with no internal standard.
Table 1: Performance Comparison of LC-MS/MS Methods for NMA in Plasma
| Parameter | Method with Deuterated IS (Proxy) |
| Internal Standard | DMA-d9 |
| Detection Method | LC-MS |
| Matrix | Human Plasma |
| Linearity Range | 1 - 4000 µM |
| Lower Limit of Quantification (LLOQ) | 8.6 µM |
| Limit of Detection (LOD) | 2.52 µM |
| Intra-day Precision (%RSD) | < 8.6% |
| Inter-day Precision (%RSD) | < 8.6% |
| Accuracy | < 8.6% |
| Recovery | 76 - 100% |
Data synthesized from a study on the closely related analyte DMA and its metabolite NMA, using a deuterated internal standard.
Table 2: Performance Comparison of Analytical Methods for NMA in Urine
| Parameter | LC-MS/MS (No IS) | GC-NPD (No IS) | GC-MS (Non-Deuterated IS) |
| Internal Standard | None | None | N-ethylacetamide |
| Detection Method | LC-MS/MS | GC-NPD | GC-MS |
| Matrix | Human Urine | Human Urine | Human Urine |
| Linearity Range | 0.05 - 5 mg/L | 1.0 - 250 mg/L | 0 - 1000 µmol/l |
| Lower Limit of Quantification (LLOQ) | Not Reported | Not Reported | Not Reported |
| Limit of Detection (LOD) | 0.05 mg/L | 0.2 mg/L | 15 µmol/l |
| Intra-day Precision (%RSD) | 3.43 - 10.31% | 1.5 - 3.4% | < 6% |
| Inter-day Precision (%RSD) | 2.91 - 8.79% | 1.5 - 3.4% | < 10% |
| Accuracy | 96.5 - 109.6% | Not Reported | Not Reported |
| Recovery | Not Reported | 96.0 - 99.4% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols represent common practices in the bioanalysis of N-Methylacetamide.
Method 1: LC-MS with Deuterated Internal Standard (Proxy Method for NMA in Plasma)
This method is designed for high-throughput analysis and is suitable for pharmacokinetic studies.
-
Sample Preparation:
-
To a plasma sample, add a working solution of the deuterated internal standard (DMA-d9).
-
Employ a protein precipitation technique by adding a precipitation agent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
System: Liquid Chromatography system coupled to a mass spectrometer.
-
Column: C18 ODS-AQ/S-5 µm, 12 nm separation column.
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent and aqueous buffer.
-
Flow Rate: Maintained to ensure good chromatographic separation.
-
Injection Volume: A small volume of the extracted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for NMA and the deuterated internal standard.
-
Method 2: LC-MS/MS for NMA in Urine (No Internal Standard)
-
Sample Preparation:
-
Dilute urine samples 10-fold with a formic acid solution.
-
Inject a 1-µl aliquot directly into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase Octa Decyl Silyl (ODS) column.
-
Mobile Phase: A gradient mixture of methanol (B129727) and aqueous formic acid solution.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Triple quadrupole MS in MRM mode.
-
Method 3: GC-MS for NMA in Urine (Non-Deuterated Internal Standard)
-
Sample Preparation:
-
Inject 1µl of urine directly into the gas chromatograph.
-
N-ethylacetamide is used as the internal standard.
-
-
Chromatographic Conditions:
-
Column: HP Innowax column (30m x 0.32mm, 0.5 µm film).
-
Injection Temperature: 250°C.
-
Oven Temperature: 135°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) using m/z 73 for NMA and m/z 87 for N-ethylacetamide.
-
Visualizing Analytical Workflows
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflows.
Caption: Bioanalytical workflow using a deuterated internal standard.
The Gold Standard: Justification for Using a Deuterated Standard in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the stringent requirements of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity, regulatory acceptance, and ultimately, the success of a drug development program. This guide provides an objective comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed methodologies, to justify their position as the gold standard in the field.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting the inherent variability in sample preparation, extraction, and analysis.[1][2] An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process, from the initial sample processing to final detection.[3][4] Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized for their superior ability to compensate for analytical variability, making them the preferred choice of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[3][5][6]
The Scientific Rationale: Why Deuterated Standards Excel
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by its stable isotope, deuterium.[2][7] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[8][9] This near-identical nature is the cornerstone of its superior performance.
The primary advantages of using a deuterated internal standard include:
-
Compensation for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[6][9][10] Because a deuterated standard has virtually the same chromatographic retention time as the analyte, it experiences the same matrix effects.[2][6] This co-elution ensures that any signal variation is mirrored in both the analyte and the IS, allowing for accurate correction through the use of a response ratio.[1][9]
-
Correction for Extraction Recovery Variability: During sample preparation, the efficiency of extracting the analyte from the biological matrix can vary between samples.[3][7] A deuterated standard, with its similar chemical properties, will have a recovery rate that closely tracks that of the analyte, thus correcting for any inconsistencies.[7]
-
Minimization of Instrumental Variation: A deuterated IS compensates for variability in injection volume and fluctuations in instrument response over the course of an analytical run.[3][11]
Performance Showdown: Deuterated vs. Analog Standards
The most common alternative to a deuterated internal standard is a structural analog, a molecule with a similar but not identical chemical structure to the analyte.[3][12] While more readily available and less expensive, analog standards often fall short in performance due to differences in their physicochemical properties.[7][12] These differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, resulting in inadequate compensation for analytical variability.[7]
Quantitative Data Comparison
The superior performance of deuterated internal standards is evident in experimental data. The following tables summarize the comparison of key validation parameters between methods using deuterated and non-deuterated (analog) internal standards.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification [1]
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1]
Table 2: Impact of Internal Standard on Accuracy and Precision in Complex Matrices [4]
| Internal Standard | Accuracy (% Recovery) | Precision (%RSD) |
| Deuterated Standard | Within 25% | < 20% |
| No Internal Standard | Can differ by >60% | > 50% |
Data from a study on pesticide and mycotoxin analysis in cannabis matrices. This clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[4]
Experimental Protocols
Detailed methodologies are crucial for establishing a robust and reliable bioanalytical assay. Below are representative protocols for key experiments in a method validation that compares the performance of internal standards.
Protocol 1: Accuracy and Precision Evaluation
Objective: To compare the accuracy and precision of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of the analyte and both the deuterated and analog internal standards in an appropriate organic solvent.
-
Prepare two sets of calibration standards (typically 6-8 non-zero concentrations) and QCs (at a minimum of four levels: LLOQ, low, medium, and high) by spiking a blank biological matrix with the analyte.
-
-
Sample Preparation:
-
To each aliquot of calibration standards, QCs, and blank matrix, add a constant volume of the deuterated IS or the analog IS working solution.
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method. An example for everolimus is provided below.
-
-
Data Analysis:
-
For each set of data (deuterated IS and analog IS), construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.
-
Determine the concentrations of the QCs from the calibration curve.
-
Calculate the accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation, CV) for the QC samples.
-
Acceptance Criteria: For regulated bioanalysis, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[1]
-
Protocol 2: Matrix Effect Evaluation
Objective: To assess the ability of the deuterated and analog internal standards to compensate for matrix effects.
Methodology:
-
Sample Preparation:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare two sets of samples for each matrix source:
-
Set 1 (Neat Solution): Analyte and IS spiked in the mobile phase.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and the analyte and IS are spiked into the resulting extract.
-
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in the post-extraction spike sample by the peak area in the neat solution.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
Determine the %CV of the IS-normalized MF across the different matrix sources.
-
Acceptance Criteria: The CV of the IS-normalized MF should be ≤15%.
-
Example LC-MS/MS Parameters for Everolimus Quantification[1][7][13][14]
-
LC System: Waters ACQUITY UPLC H-class system
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm, heated to 60 °C
-
Mobile Phase A: 0.1% formic acid and 2 mmol of ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 0.1% formic acid and 2 mmol of ammonium acetate in methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Everolimus: m/z 975.8 → 908.5
-
Everolimus-d4 (IS): m/z 979.8 → 912.5
-
Visualizing the Rationale and Workflow
Diagrams can effectively illustrate the logical justification for choosing a deuterated standard and the experimental workflow.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. s4science.at [s4science.at]
- 7. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Methylacetamide-d3-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of N-Methylacetamide-d3. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
N-Methylacetamide-d3 is classified as a substance with significant health risks. The primary hazard is its potential for reproductive toxicity.
GHS Classification:
-
Reproductive Toxicity: Category 1B[1]
Signal Word: Danger[1]
Hazard Statement:
-
H360: May damage fertility or the unborn child.[1]
Routes of Entry: Inhalation, ingestion, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling N-Methylacetamide-d3.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Safety glasses with side-shields | NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Inspected prior to use[2] |
| Skin Protection | Protective clothing (lab coat) | N/A |
| Respiratory Protection | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | NIOSH (US) approved[1] |
Note: Respiratory protection should be used as a backup to engineering controls, such as a fume hood. If a respirator is the sole means of protection, a full-face supplied air respirator is required.[1]
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[1]
-
Avoid all personal contact, including inhalation of vapors or mist.[1][3]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store at room temperature in a dry, cool, and well-ventilated place.[1][2]
-
Protect from moisture.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][5]
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Emergency | First Aid Measures |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
| Spill | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1] |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C3H4D3NO[1] |
| CAS Number | 3669-71-4[1] |
| Physical State | Liquid or low-melting solid[1] |
| Flash Point | 116 °C (241 °F)[1] |
| Auto-ignition Temperature | 490 °C (914 °F)[1] |
| Lower Explosion Limit | 3.2 Vol%[1] |
| Upper Explosion Limit | 18.1 Vol%[1] |
Disposal Plan
All waste containing N-Methylacetamide-d3 must be treated as hazardous waste.
-
Waste Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.
-
Spill Residue: Soak up spills with inert absorbent material and place in a suitable, closed container for disposal as hazardous waste.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling N-Methylacetamide-d3 in a laboratory setting.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
